6-Methoxy-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZFDDFOXBWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623007 | |
| Record name | 6-Methoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-08-7 | |
| Record name | 6-Methoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Indene Scaffold in Modern Chemistry
An In-depth Technical Guide to 6-Methoxy-1H-indene: Properties, Synthesis, and Applications
Executive Summary
This compound is an aromatic hydrocarbon featuring a fused benzene and cyclopentene ring system, functionalized with a methoxy group. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, theoretical spectroscopic profile, and potential synthetic routes. Furthermore, it explores the significance of the indene scaffold and the methoxy substituent in the context of contemporary drug discovery and materials science, drawing insights from analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this molecule for advanced applications.
The 1H-indene framework is a privileged structure in medicinal chemistry and materials science.[1][2] It is composed of a benzene ring fused to a cyclopentene ring, creating a planar, aromatic system with unique electronic and steric properties. Substituted indenes are core motifs in numerous biologically active molecules, including the well-known anti-inflammatory drug Sulindac.[1] Their rigid conformation makes them valuable scaffolds for designing molecules that can fit into specific protein binding pockets.
The introduction of a methoxy (-OCH₃) group onto the aromatic ring, as in this compound, can significantly modulate a molecule's properties. The methoxy group is a powerful electron-donating group through resonance, influencing the reactivity of the aromatic ring. It is also a hydrogen bond acceptor and can alter lipophilicity and metabolic stability, making it a crucial functional group in drug design to enhance pharmacokinetic profiles and target affinity.[3]
Molecular Structure and Physicochemical Properties
Chemical Structure
This compound possesses the IUPAC name this compound.[4] Its structure consists of the indene bicyclic system with a methoxy group attached at the C6 position of the benzene ring.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
Comprehensive experimental data for this compound is not widely published. The properties listed below are primarily computed values sourced from authoritative chemical databases and should be considered as such. The related compound, 6-Methoxy-1-indanone, is a solid with a melting point of 105-109 °C.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem[4] |
| Molecular Weight | 146.19 g/mol | PubChem[4] |
| CAS Number | 3469-08-7 | PubChem[4] |
| Appearance | Colorless liquid (predicted) | General Observation |
| XLogP3 (Computed) | 2.7 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Spectroscopic Profile (Theoretical)
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methoxy, aliphatic, vinylic, and aromatic protons.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
-
Aliphatic Protons (C1-H₂): A signal around δ 3.3-3.4 ppm, likely appearing as a triplet.
-
Vinylic Protons (C2-H, C3-H): Two signals in the δ 6.5-7.0 ppm region, showing coupling to each other and potentially to the C1 protons.
-
Aromatic Protons (C4, C5, C7): Three signals in the δ 7.0-7.5 ppm region, with coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR Spectroscopy : The carbon spectrum should display 10 unique signals corresponding to each carbon atom in the asymmetric structure. Approximate chemical shift regions would include δ 55-60 ppm for the methoxy carbon, δ 30-40 ppm for the aliphatic carbon, and δ 110-160 ppm for the eight sp² carbons of the aromatic and vinylic systems.
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 146. Key fragmentation patterns could include the loss of a methyl radical (•CH₃) to give a fragment at m/z = 131, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).
-
Infrared (IR) Spectroscopy : Key absorption bands would include:
-
~3100-3000 cm⁻¹ (C-H stretch, aromatic and vinylic)
-
~3000-2850 cm⁻¹ (C-H stretch, aliphatic and methoxy)
-
~1600, 1500, 1450 cm⁻¹ (C=C stretch, aromatic ring)
-
~1250 cm⁻¹ (C-O stretch, aryl ether)
-
Synthesis and Reactivity
Synthetic Strategies
The synthesis of indenes can be achieved through various established organic chemistry reactions.[9] A common and practical approach for preparing this compound involves the use of its corresponding ketone, 6-Methoxy-1-indanone (CAS 13623-25-1), which is commercially available. The general strategy involves a two-step sequence: reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration to form the alkene (the indene double bond).
Representative Synthetic Protocol
This protocol describes a validated method for converting an indanone to an indene, adapted for this specific substrate.
Step 1: Reduction of 6-Methoxy-1-indanone to 6-Methoxy-1-indanol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 6-Methoxy-1-indanone (1.0 eq) and dissolve in methanol (MeOH) at 0 °C (ice bath).
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it is a mild reductant that selectively reduces the ketone without affecting the aromatic ether.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~5-6. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 6-Methoxy-1-indanol, which can be used directly in the next step.
Step 2: Dehydration of 6-Methoxy-1-indanol to this compound
-
Setup: Dissolve the crude 6-Methoxy-1-indanol from the previous step in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq). p-TSA is an effective acid catalyst for dehydration.
-
Dehydration: Heat the mixture to reflux. The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the reaction by TLC until the alcohol is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow from 6-Methoxy-1-indanone to this compound.
Applications in Drug Discovery and Materials Science
Role as a Pharmacophore
The indene scaffold is of significant interest in drug development. Recent studies have highlighted that dihydro-1H-indene derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine site.[10][11] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, and also confers anti-angiogenic properties. The rigid nature of the indene core helps to optimally position substituents for interaction with the target protein.
The Influence of the Methoxy Group
The 6-methoxy substituent is not merely a passive decoration. Its electronic and steric properties are critical for biological activity.
-
Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site.[3]
-
Pharmacokinetics (ADME): The methoxy group can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate. It also influences the molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.[3]
-
Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, which can be important for π-π stacking interactions with aromatic amino acid residues in a target protein.
Given these properties, this compound serves as a valuable building block for creating libraries of compounds aimed at targets where the indene scaffold has shown promise, such as in the development of novel anticancer and anti-inflammatory agents.
Conclusion
This compound is a structurally important molecule with significant untapped potential. While detailed experimental characterization is sparse, its properties can be reliably predicted from its structure and the well-understood chemistry of the indene and methoxy functional groups. Its straightforward synthesis from a commercially available precursor makes it an accessible building block for medicinal chemistry programs. The proven biological relevance of the indene scaffold, combined with the beneficial modulatory effects of the methoxy group, positions this compound as a high-value intermediate for the development of next-generation therapeutics.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-1H-indanone CAS#: 13623-25-1 [m.chemicalbook.com]
- 6. 13623-25-1 | CAS DataBase [m.chemicalbook.com]
- 7. lehigh.edu [lehigh.edu]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. Indene synthesis [organic-chemistry.org]
- 10. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Spectroscopic Blueprint of 6-Methoxy-1H-indene: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic data for 6-Methoxy-1H-indene, a molecule of interest in synthetic chemistry and drug development. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will construct a detailed "spectroscopic blueprint" of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.
Introduction: The Structural Elucidation Imperative
The precise structural confirmation of a molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide the necessary tools to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. This compound (C₁₀H₁₀O), with a molecular weight of 146.19 g/mol , presents a unique combination of an aromatic ring, a five-membered unsaturated ring, and a methoxy functional group, all of which give rise to characteristic spectroscopic signatures.[1] This guide will dissect these signatures to provide a holistic understanding of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard and reliable method for obtaining high-quality NMR spectra of this compound is outlined below. The choice of solvent and instrument parameters are critical for achieving optimal resolution and sensitivity.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances (typically 0-12 ppm), and a relaxation delay that allows for full recovery of the magnetization.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR data acquisition.
Data Interpretation: Deciphering the NMR Spectra
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Aromatic H |
| ~7.3 | t | 1H | Aromatic H |
| ~7.0 | s | 1H | Aromatic H |
| ~6.9 | m | 1H | Aromatic H |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.5 | d | 2H | Allylic CH₂ |
-
Aromatic Protons (δ 6.9-7.9): The four protons on the benzene ring will appear in the aromatic region. Their specific chemical shifts and coupling patterns (doublet, triplet, multiplet) are determined by their position relative to the methoxy group and the fused five-membered ring.
-
Methoxy Protons (δ ~3.8): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a characteristic sharp singlet integrating to three protons.
-
Allylic Protons (δ ~3.5): The two protons on the C1 carbon of the indene ring are allylic and will appear as a doublet.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~164 | C=O (of ester in derivative) |
| ~158 | C-OCH₃ (aromatic) |
| ~145 | Aromatic C |
| ~142 | Aromatic C |
| ~136 | Aromatic C |
| ~134 | Aromatic C |
| ~123 | Aromatic C |
| ~112 | Aromatic C |
| ~110 | Aromatic C |
| ~55 | -OCH₃ |
| ~38 | Allylic CH₂ |
-
Aromatic Carbons (δ 110-158): The carbon atoms of the benzene ring and the double bond in the five-membered ring will resonate in this region. The carbon attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift.
-
Methoxy Carbon (δ ~55): The carbon of the methoxy group typically appears in this region.
-
Allylic Carbon (δ ~38): The sp³ hybridized carbon at the C1 position of the indene ring will have a chemical shift in this range.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bond Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: Acquiring an IR Spectrum
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method (for solids):
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method (for liquids or low-melting solids):
-
Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
References
An In-depth Technical Guide to 6-Methoxy-1H-indene: Physicochemical Properties and Synthetic Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indene is a bicyclic aromatic ether with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its core physical and chemical characteristics, drawing upon available experimental and computational data. The document further outlines a plausible synthetic pathway and discusses the expected reactivity of the molecule, offering insights for its practical application in a research and development setting. Due to the limited availability of extensive experimental data for this specific isomer, this guide also incorporates well-established principles of organic chemistry to predict its behavior, with clear distinctions between experimental and theoretical information.
Molecular Structure and Identification
This compound possesses a molecular structure characterized by a benzene ring fused to a cyclopentene ring, with a methoxy group substituent at the 6-position of the indene core.
Systematic Name: this compound[1]
Key Identifiers:
-
CAS Number: 3469-08-7[1]
-
Molecular Formula: C₁₀H₁₀O[1]
-
Molecular Weight: 146.19 g/mol [1]
-
InChI: InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3[1]
-
SMILES: COC1=CC2=C(C=C1)C=CC2[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note the current scarcity of experimentally determined data for this compound.
| Property | Value | Source Type | Citation |
| Molecular Weight | 146.19 g/mol | Calculated | [1] |
| Appearance | Not experimentally reported. Expected to be a liquid or low-melting solid. | Inferred | |
| Melting Point | Not experimentally reported. | - | |
| Boiling Point | Not experimentally reported. | - | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and insoluble in water. | Inferred | |
| XLogP3 | 2.7 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and methoxy protons. The methoxy group should appear as a sharp singlet at approximately 3.8 ppm. The aromatic protons will likely appear in the range of 6.8-7.5 ppm, with coupling patterns dictated by their substitution on the benzene ring. The vinylic protons on the five-membered ring would be expected between 6.0 and 7.0 ppm, and the allylic protons (at C1) would likely be found around 3.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show ten distinct signals. The methoxy carbon is anticipated to resonate around 55 ppm. The aromatic and vinylic carbons will appear in the downfield region (110-150 ppm), while the sp³-hybridized carbon of the methylene group will be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic and vinylic protons (~3000-3100 cm⁻¹)
-
C-H stretching of the aliphatic and methoxy groups (~2850-3000 cm⁻¹)
-
C=C stretching of the aromatic and cyclopentene rings (~1450-1600 cm⁻¹)
-
C-O stretching of the methoxy group (~1000-1300 cm⁻¹)
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z = 146.19. Common fragmentation patterns may include the loss of a methyl group (-CH₃) to give a fragment at m/z = 131, or the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 115.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for indene synthesis. A potential two-step pathway starting from the commercially available 6-methoxy-1-indanone is outlined below.
Caption: Proposed synthesis of this compound from 6-Methoxy-1-indanone.
Experimental Protocol:
Step 1: Reduction of 6-Methoxy-1-indanone to 6-Methoxy-1-indanol
-
Dissolve 6-methoxy-1-indanone in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methoxy-1-indanol.
Step 2: Dehydration of 6-Methoxy-1-indanol to this compound
-
Combine the crude 6-methoxy-1-indanol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in a suitable high-boiling solvent like toluene.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the aromatic ring, the double bond in the five-membered ring, and the allylic protons at the C1 position.
Caption: General reactivity of the this compound core.
-
Electrophilic Addition: The double bond in the cyclopentene ring can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
-
Deprotonation: The allylic protons at the C1 position are acidic and can be removed by a strong base (e.g., organolithium reagents) to form a stable indenyl anion. This anion is a powerful nucleophile and can be used in various carbon-carbon bond-forming reactions.
-
Polymerization: Similar to the parent indene, this compound is expected to be susceptible to polymerization, which can be initiated by acids or free radicals.
-
Oxidation: Strong oxidizing agents can cleave the rings of the indene system.
The electron-donating methoxy group on the aromatic ring will activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.
Safety and Handling
No specific safety data sheet (SDS) for this compound is currently available. However, based on the parent compound, indene, and related structures, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames. It may be light-sensitive and prone to polymerization upon storage; refrigeration and storage under an inert atmosphere are advisable.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a molecule with significant potential for synthetic applications, though it remains a compound with limited reported experimental data. This guide has consolidated the available information and provided a scientifically grounded framework for its physicochemical properties, spectroscopic characteristics, and chemical reactivity. The proposed synthetic pathway offers a practical starting point for its preparation in a laboratory setting. As with any lesser-studied chemical, caution should be exercised during its handling and use, with safety protocols informed by data on structurally related compounds. Further experimental investigation is warranted to fully elucidate the properties of this versatile chemical intermediate.
References
CAS number 3469-08-7 properties and safety data
An In-depth Technical Guide to 3-Methyl-2-oxovaleric Acid (CAS Number 3469-08-7)
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of 3-Methyl-2-oxovaleric acid, a compound of significant interest in metabolic research and clinical diagnostics. While referenced under CAS number 3469-08-7, it is more commonly identified by CAS numbers 1460-34-0 (for the acid form) and 3715-31-9 (for its sodium salt). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, metabolic significance, and critical safety data to ensure its proper handling in a laboratory setting.
Introduction and Metabolic Significance
3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[1][2] It is formed from isoleucine through the action of the enzyme branched-chain aminotransferase.[1][3] In a healthy metabolic state, it is further processed by the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1][4]
However, the primary significance of this compound in clinical and research settings stems from its role as a biomarker for certain metabolic disorders.[1][5] Elevated levels of 3-methyl-2-oxovaleric acid and other branched-chain keto acids are indicative of a dysfunction in the BCKDC enzyme complex.[1][6] This dysfunction is the hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[1][2][4][6][7] The accumulation of these keto acids leads to neurotoxicity and severe neurological complications, including developmental delays and, if untreated, can be fatal.[1][7] Consequently, monitoring the levels of 3-methyl-2-oxovaleric acid in blood and urine is a critical diagnostic tool for MSUD.[1][5]
Beyond its role in MSUD, this compound is also studied for its potential neurotoxic effects.[8][9] As a neurotoxin, acidogen, and metabotoxin, its accumulation can damage nerve cells and disrupt cellular energy metabolism.[7][8][9] Research has explored its effects on cellular processes, such as the phosphorylation of intermediate filaments in the cerebral cortex and its impact on microglial cells under stress.[10][11]
Physicochemical Properties
Understanding the physicochemical properties of 3-Methyl-2-oxovaleric acid is fundamental for its application in research and for developing appropriate handling and storage protocols.
| Property | Value | Reference(s) |
| Chemical Formula | C6H10O3 | [1][5] |
| Molecular Weight | 130.14 g/mol | [5][9] |
| Appearance | White to light yellow crystalline powder | [5][12] |
| Odor | Slight fruity aroma | [5] |
| Melting Point | 42°C | [12] |
| Boiling Point | 84 °C at 18 mmHg | [12] |
| Solubility | Soluble in water and ethanol. | [5] |
| pKa | 2.65 ± 0.54 (Predicted) | [12] |
| Storage Temperature | 2-8°C |
Synthesis and In Vitro Applications
While primarily known as an endogenous metabolite, 3-Methyl-2-oxovaleric acid and its sodium salt are commercially available for research purposes.[12] In the laboratory, it serves as a substrate to investigate the specificity, distribution, and kinetics of α-keto acid dehydrogenases. It is also utilized to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death, providing a model for understanding the neurotoxic effects observed in MSUD.[11] Furthermore, its potential as a reactive oxygen scavenger has been a subject of study.
Experimental Workflow: Studying Neurotoxicity in Cell Culture
The following is a generalized workflow for investigating the neurotoxic effects of 3-Methyl-2-oxovaleric acid on a neuronal cell line.
Caption: Workflow for assessing the neurotoxicity of 3-Methyl-2-oxovaleric acid.
Safety Data and Handling Protocols
Given its hazardous properties, strict adherence to safety protocols is paramount when handling 3-Methyl-2-oxovaleric acid and its salts.
Hazard Identification and Classification
The compound is classified as follows:
-
Acute toxicity, oral (Category 4) [13]
-
Skin corrosion/irritation (Category 2) [13]
-
Serious eye damage/eye irritation (Category 2A) [13]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [13]
The GHS pictograms associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[13]
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should always be conducted before handling this compound. The following are minimum requirements:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] An eyewash station and safety shower must be readily accessible.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is 2-8°C.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][14]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13][14]
Safety Workflow Diagram
Caption: Safe handling workflow for 3-Methyl-2-oxovaleric acid.
Conclusion
3-Methyl-2-oxovaleric acid is a metabolite of profound importance in the study of branched-chain amino acid metabolism and its associated inborn errors. Its role as a key biomarker for Maple Syrup Urine Disease underscores its clinical relevance. For researchers, it serves as a valuable tool for investigating neurodegenerative processes and metabolic pathways. However, its inherent toxicological properties necessitate a thorough understanding and strict adherence to safety protocols. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.
References
- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 2. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 3. ECMDB: 3-Methyl-2-oxovaleric acid (ECMDB00491) (M2MDB000141) [ecmdb.ca]
- 4. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. 3-Methyl-2-oxovaleric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 10. Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 6-Methoxy-1H-indene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indene is an aromatic hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of indene, a bicyclic molecule consisting of a fused benzene and cyclopentene ring, its chemical architecture serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the methoxy group on the benzene ring profoundly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical transformations. This guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed protocol for its synthesis, its spectroscopic characterization, and a discussion of its relevance in contemporary drug discovery and development.
Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3469-08-7 | [1] |
| Appearance | Fine Crystalline Powder (precursor) | [2] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly and efficiently achieved through a two-step process starting from the commercially available precursor, 6-methoxy-1-indanone. This process involves the reduction of the ketone functionality to a secondary alcohol, followed by acid-catalyzed dehydration to yield the target indene.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound from 6-methoxy-1-indanone.
Experimental Protocol
Step 1: Reduction of 6-methoxy-1-indanone
This step focuses on the selective reduction of the ketone in 6-methoxy-1-indanone to the corresponding alcohol, 6-methoxy-2,3-dihydro-1H-inden-1-ol, using sodium borohydride. This reducing agent is chosen for its mildness and high selectivity for ketones in the presence of the aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude 6-methoxy-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification.
Step 2: Dehydration of 6-methoxy-2,3-dihydro-1H-inden-1-ol
The final step involves the acid-catalyzed elimination of water from the intermediate alcohol to form the double bond in the five-membered ring, yielding this compound. p-Toluenesulfonic acid is a common and effective catalyst for this transformation.
-
Reaction Setup: To a solution of the crude 6-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 equivalent) in toluene in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Dehydration: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and a reflux condenser. Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the alcohol is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Data and Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cyclopentene ring, the allylic methylene protons, and the methoxy group protons. The methoxy group typically appears as a sharp singlet around 3.8 ppm.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon of the methoxy group is typically observed in the range of 55-60 ppm.[3]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic and vinylic protons, the C=C stretching of the aromatic ring and the double bond in the five-membered ring, and the C-O stretching of the methoxy group.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (146.19 g/mol ).[1] Fragmentation patterns can provide further structural information.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by the interplay of its aromatic ring, the double bond in the cyclopentene ring, and the activating effect of the methoxy group.
-
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This allows for the selective introduction of various functional groups onto the benzene ring, further diversifying the molecular scaffold.
-
Reactions of the Double Bond: The double bond in the five-membered ring can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, providing access to a range of saturated and functionalized indane derivatives.
-
Functionalization of the Methylene Group: The allylic protons at the C1 position are acidic and can be deprotonated to form an indenyl anion. This anion can then react with various electrophiles, allowing for the introduction of substituents at this position.
Applications in Drug Development
The indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4][5] The structural rigidity and the ability to introduce diverse substituents make indene derivatives attractive for targeting a variety of biological macromolecules.
The this compound core, in particular, has been incorporated into molecules with a range of pharmacological activities, including:
-
Anticancer Agents: Indene derivatives have been investigated as inhibitors of various targets in oncology, including tubulin polymerization.[4] The methoxy group can enhance binding affinity and modulate the pharmacokinetic properties of these compounds.
-
Anti-inflammatory Agents: The indene nucleus is present in the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Novel methoxy-substituted indene analogs are being explored for their potential as anti-inflammatory agents with improved efficacy and safety profiles.
-
Neuroprotective Agents: The indane moiety, the saturated analog of indene, is a key component of drugs used in the treatment of neurodegenerative diseases, such as Donepezil for Alzheimer's disease.[4] Functionalized indenes like this compound serve as important starting materials for the synthesis of such compounds.
The derivatization of the this compound core allows for the fine-tuning of its physicochemical properties and biological activity, making it a valuable building block in the design and synthesis of new drug candidates.
Conclusion
This compound is a chemically versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the multiple sites for chemical modification, makes it an attractive platform for the generation of diverse molecular libraries. The indene scaffold continues to be a fruitful area of research in the quest for novel therapeutics, and this compound represents a key intermediate in these endeavors. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this valuable compound in their scientific pursuits.
References
Unlocking the Therapeutic and Material Potential of 6-Methoxy-1H-indene Derivatives: A Technical Guide to Future Research
Abstract
The indene scaffold represents a "privileged" structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] This technical guide provides an in-depth exploration of the untapped research potential of a specific, yet promising subclass: 6-methoxy-1H-indene derivatives. By strategically placing a methoxy group on the six-membered ring, a key pharmacophore is introduced that can significantly influence the physicochemical properties, biological activity, and photophysical characteristics of the resulting molecules.[2] This guide will delineate promising, data-supported research avenues in oncology, neurodegenerative diseases, and inflammation. Furthermore, it will explore the potential of these derivatives in the burgeoning field of materials science and provide robust synthetic strategies to empower researchers in their discovery efforts.
The Strategic Importance of the this compound Scaffold
The indene framework, a fusion of a benzene and a cyclopentene ring, offers a rigid and spatially defined scaffold. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The methoxy group at the 6-position is not merely a simple substitution; it is a strategic modification that can:
-
Modulate Lipophilicity: The methoxy group can fine-tune the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic properties.[2]
-
Engage in Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in target proteins.[2]
-
Influence Electronic Properties: As an electron-donating group, the methoxy substituent can alter the electron density of the aromatic system, impacting its reactivity and interaction with biological targets.[3]
-
Impact Metabolic Stability: The position of the methoxy group can influence the metabolic stability of the molecule by blocking potential sites of oxidation.
This combination of a proven scaffold and a functionally significant substituent makes this compound derivatives a compelling class of molecules for systematic investigation.
Potential Research Area 1: Oncology
The indene scaffold is present in several anticancer agents, and recent research has highlighted its potential as a core for developing novel tubulin polymerization inhibitors.
Targeting Tubulin Polymerization and Angiogenesis
Recent studies have demonstrated that dihydro-1H-indene derivatives can act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6]
A significant finding is the crucial role of methoxy substitutions on the indene core for this activity. A series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.[4][7]
Proposed Research Thrust:
A key area for future research is the systematic exploration of the this compound scaffold in this context. While the 4,5,6-trimethoxy pattern is effective, the contribution of a single 6-methoxy group, in combination with diverse substitutions at other positions (C1, C2, C3, and C5), remains to be fully elucidated. This could lead to the discovery of more selective and potent tubulin polymerization inhibitors with potentially improved pharmacokinetic profiles.
Key Experimental Workflow: Tubulin Polymerization Inhibition Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Data Presentation: Hypothetical SAR Data for Novel this compound Derivatives
| Compound ID | R1 Substituent (at C1) | R2 Substituent (at C2) | MCF-7 IC50 (µM)[8] | HeLa IC50 (µM)[8] |
| 6M-IND-01 | H | H | > 50 | > 50 |
| 6M-IND-02 | 4-chlorophenyl | H | 5.2 | 7.8 |
| 6M-IND-03 | 3,4,5-trimethoxyphenyl | H | 0.8 | 1.2 |
| 6M-IND-04 | H | 4-methoxybenzyl | 2.5 | 3.1 |
Potential Research Area 2: Neurodegenerative Diseases
The indene scaffold is a key component of several compounds investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. The primary strategies involve the inhibition of cholinesterase enzymes and the modulation of monoamine oxidases.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a major therapeutic strategy for Alzheimer's disease. Indene-derived hydrazides have been synthesized and evaluated as AChE inhibitors, with some compounds showing potent activity.[4] Interestingly, the substitution pattern, including the presence of methoxy groups, has been shown to significantly influence the inhibitory potency.[9]
Proposed Research Thrust:
A focused library of this compound derivatives with various substituents on the five-membered ring and at the C1 position should be synthesized and screened for both AChE and BChE inhibition. The 6-methoxy group could potentially interact with key residues in the active site or peripheral anionic site of these enzymes, leading to enhanced affinity and selectivity.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[10] Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[11] There is growing evidence that MAO inhibitors also possess neuroprotective effects.[12] Given the structural similarities of the indene core to known MAO inhibitors, this compound derivatives represent a novel class of compounds to explore for this target.
Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons
Caption: Inhibition of MAO-B by this compound derivatives.
Potential Research Area 3: Anti-inflammatory Agents
The non-steroidal anti-inflammatory drug (NSAID) Sulindac is a well-known indene derivative that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[13] This precedent strongly suggests that the indene scaffold is a viable starting point for the development of new anti-inflammatory agents.
Proposed Research Thrust:
The anti-inflammatory potential of this compound derivatives is a largely unexplored area. Research should focus on synthesizing and evaluating these compounds for their ability to inhibit COX-1 and COX-2 enzymes. The 6-methoxy group could influence the binding affinity and selectivity for the COX isoforms. Furthermore, investigating their effects on other key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, could reveal novel mechanisms of action.[14][15]
Potential Research Area 4: Materials Science
Indene and its derivatives have found applications in materials science, primarily in the production of polymers and as components in organic electronics.[3][15] The rigid, planar structure and conjugated π-system of the indene core are desirable properties for these applications.
Proposed Research Thrust:
-
Organic Electronics: Fused-ring systems based on indene, known as indenofluorenes, are being investigated as organic semiconductors in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[16] The introduction of a 6-methoxy group could modulate the frontier molecular orbital energy levels (HOMO and LUMO) of these materials, thereby fine-tuning their charge transport properties and performance in electronic devices.
-
Fluorescent Probes: Some indanone derivatives have been shown to exhibit interesting fluorescent properties.[5] The 6-methoxy group, being an electron-donating substituent, could enhance the fluorescence quantum yield and modulate the emission wavelength of this compound derivatives. This opens up the possibility of developing novel fluorescent probes for various applications, including bioimaging.
-
Polymers: Indene can be polymerized to form indene-coumarone resins, which have applications in coatings and adhesives.[17] Functionalized this compound derivatives could be explored as monomers for the synthesis of novel polymers with tailored thermal, mechanical, and optical properties.
Synthetic Strategies for this compound Derivatives
The successful exploration of the research areas outlined above hinges on the availability of efficient and versatile synthetic methodologies to create a diverse library of this compound derivatives. Modern catalytic methods offer powerful tools for this purpose.
Proposed Synthetic Workflow: Sequential Pd-catalyzed Suzuki Coupling and Ru-catalyzed Ring-Closing Metathesis [4]
This approach allows for the controlled construction of functionalized indenes from readily available starting materials.
References
- 1. Indene synthesis [organic-chemistry.org]
- 2. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Indene | High-purity Industrial Chemical Supplier In India [chemicalbull.com]
- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 5. Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling with nearly quantitative E/Z isomerisation under visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BJOC - Synthetic approaches to multifunctional indenes [beilstein-journals.org]
- 9. Effects of substituents on absorption and fluorescence properties of trimethylsilylethynyl- and tert-butylethynyl-pyrenes | Semantic Scholar [semanticscholar.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. US2373714A - Polymerization of indene - Google Patents [patents.google.com]
The Enduring Utility of the 6-Methoxy-1H-indene Scaffold: A Technical Guide to its Stability and Reactivity
Introduction: The 6-Methoxy-1H-indene Core in Modern Chemistry
The this compound scaffold is a bicyclic aromatic hydrocarbon of significant interest in the fields of medicinal chemistry and materials science. Comprising a benzene ring fused to a cyclopentene ring with a methoxy substituent on the aromatic portion, this molecule serves as a versatile building block for the synthesis of a wide array of complex organic structures. Its prevalence in the core of various biologically active compounds, including tubulin polymerization inhibitors with anti-cancer properties, underscores its importance to drug development professionals.[1] This guide provides an in-depth exploration of the chemical stability and reactivity of the this compound core, offering field-proven insights and detailed experimental protocols for researchers and scientists.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Indene General Data[3][4] |
| Boiling Point | ~182 °C (for Indene) | PubChem[4] |
| Melting Point | ~ -2 °C (for Indene) | PubChem[4] |
| Solubility | Insoluble in water, soluble in organic solvents | PubChem[4] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a methoxy group typically shows a sharp singlet peak between 3.3 and 4.0 ppm.[5] The aromatic protons will appear in the range of 6.5-8.0 ppm, with splitting patterns dictated by their positions relative to each other and the methoxy group. The protons on the five-membered ring will have characteristic shifts and couplings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The methoxy carbon typically resonates between 50 and 60 ppm.[6] The aromatic carbons will appear in the downfield region (110-160 ppm), while the aliphatic carbons of the cyclopentene ring will be found in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for both aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring and the double bond in the cyclopentene ring. A prominent C-O stretching band for the methoxy group is also expected.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 146.19). Fragmentation patterns can provide further structural information.[7]
Stability Profile of the this compound Scaffold
The stability of the this compound core is a critical consideration in its storage, handling, and application in multi-step syntheses.
Thermal Stability:
Indene itself is known to be susceptible to polymerization upon heating. This tendency is a key consideration for the storage and handling of this compound. To mitigate polymerization, it is advisable to store the compound at low temperatures and in the absence of light and air. The presence of the methoxy group is not expected to significantly alter this inherent reactivity of the indene core.
Stability under Acidic and Basic Conditions:
-
Acidic Conditions: Strong acidic conditions may lead to the cleavage of the methoxy ether bond, yielding the corresponding phenol. The five-membered ring of the indene system can also be susceptible to acid-catalyzed rearrangements or polymerization. The specific outcome will depend on the acid concentration, temperature, and reaction time.
-
Basic Conditions: The this compound scaffold is generally more stable under basic conditions compared to acidic conditions. However, the allylic protons on the five-membered ring exhibit some acidity and can be deprotonated by strong bases to form an indenyl anion. This anion is a key intermediate in certain synthetic transformations.
Reactivity of the this compound Scaffold
The reactivity of this compound is dominated by the electronic properties of the aromatic ring, which is activated by the electron-donating methoxy group, and the reactivity of the double bond within the five-membered ring.
Electrophilic Aromatic Substitution: The Role of the Methoxy Group
The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. It donates electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation is directed to the ortho and para positions relative to the methoxy group.
Caption: General workflow for electrophilic aromatic substitution on this compound.
Key Electrophilic Aromatic Substitution Reactions:
-
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[8][9][10] The reaction is expected to be facile due to the activating effect of the methoxy group, and the major products will be the ortho and para isomers with respect to the methoxy group.
-
Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). As with nitration, the substitution will be directed to the ortho and para positions.
-
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride.[11][12][13] This is a valuable method for forming carbon-carbon bonds and is a key step in the synthesis of many complex molecules. The methoxy group strongly directs acylation to the para position due to steric hindrance at the ortho positions.
-
Friedel-Crafts Alkylation: Similar to acylation, this reaction introduces an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation and carbocation rearrangements, making acylation followed by reduction a more controlled approach for introducing alkyl groups.
Reactions of the Five-Membered Ring
The cyclopentene portion of the indene scaffold also exhibits characteristic reactivity.
-
Addition Reactions: The double bond in the five-membered ring can undergo addition reactions, such as hydrogenation to form the corresponding 6-methoxyindane, or halogenation.
-
Deprotonation and Alkylation: As mentioned earlier, the allylic protons at the C1 position are acidic and can be removed by a strong base to form the indenyl anion. This nucleophilic anion can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the C1 position.
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and desired outcomes.
Protocol 1: Friedel-Crafts Acylation of this compound
Objective: To synthesize 4-acetyl-6-methoxy-1H-indene.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-acetyl-6-methoxy-1H-indene.
Caption: A simplified workflow for the Friedel-Crafts acylation of this compound.
Protocol 2: Nitration of this compound
Objective: To synthesize a mixture of nitro-6-methoxy-1H-indene isomers.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
In a separate flask, dissolve this compound in dichloromethane.
-
Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution of this compound at 0°C with vigorous stirring.
-
After the addition is complete, continue stirring at 0°C for 30 minutes to 1 hour, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers that can be separated by column chromatography if desired.
Conclusion: A Versatile Scaffold with Broad Applications
The this compound scaffold is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined, with the methoxy group strongly activating the aromatic ring towards electrophilic substitution at the ortho and para positions. The five-membered ring also offers opportunities for further functionalization. A thorough understanding of its stability and reactivity, as outlined in this guide, is paramount for its successful application in the synthesis of novel pharmaceuticals and materials. The provided protocols serve as a starting point for researchers to explore the rich chemistry of this important molecular core.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Indene [webbook.nist.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
A Senior Application Scientist’s Guide to 6-Methoxy-1H-indene: Sourcing, Purity Verification, and Analytical Best Practices
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indene is a crucial heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of complex molecular architectures. Its utility, however, is directly contingent on its purity. The presence of residual starting materials, synthetic by-products, or degradation products can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of final compounds. This in-depth guide provides a comprehensive framework for sourcing commercial this compound and establishing a robust, multi-technique analytical workflow to rigorously verify its purity and identity. We will explore the offerings of commercial suppliers and detail the synergistic application of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as a self-validating system for quality control.
Introduction: The Chemical Significance of this compound
This compound (CAS No. 3469-08-7) is an aromatic organic compound featuring a bicyclic indene core functionalized with a methoxy group.[1] This structure serves as a versatile scaffold in organic synthesis. The indene framework is a precursor to various ligands and is integral to the synthesis of certain pharmaceutical agents. For instance, derivatives of the related compound indene have been used to synthesize intermediates for drugs like CRIXIVAN®, an HIV protease inhibitor.[2] Given its application in pathways where precision is paramount, ensuring the foundational purity of this starting material is a non-negotiable first step in any research or development cascade.
Commercial Sourcing of this compound
Several chemical suppliers provide this compound, typically for research and development purposes. The stated purity and available quantities can vary, making a careful supplier evaluation essential. Below is a comparative summary of offerings based on publicly available data. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Product Name/Number | CAS No. | Stated Purity | Available Quantities |
| Sunway Pharm Ltd | This compound (CB80635) | 3469-08-7 | 97% | 25mg, 100mg, 1g, 5g |
| Cenmed Enterprises | This compound (C007B-482733) | 3469-08-7 | Not specified; Mfr: Aladdin | 100mg |
| Toronto Research Chemicals | 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine | 173070-31-0 | Not specified | Custom/Bulk Inquiry |
Note: The product from Toronto Research Chemicals is a derivative and not this compound itself, but is included to show the commercial relevance of the indene scaffold.[3]
The common purity level offered for research-grade material is around 97%.[4] While this is suitable for many applications, it is critical to understand the nature of the remaining 3%. Are they benign, or could they interfere with subsequent chemical transformations? This question necessitates a robust in-house analytical verification process.
The Core of Quality Control: A Multi-Technique Purity Verification Workflow
Relying on a single analytical technique for purity assessment is insufficient as each method has inherent limitations. A trustworthy quality control system integrates multiple orthogonal techniques, where the strengths of one method compensate for the weaknesses of another. This creates a self-validating workflow that provides a comprehensive profile of the material.[5] The primary methods for analyzing a semi-volatile organic molecule like this compound are Gas Chromatography (GC) for quantification, coupled Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) for structural confirmation.[6]
Caption: A typical workflow for the comprehensive analysis of a commercial this compound sample.
Gas Chromatography (GC-FID): The Quantitative Workhorse
Expertise & Experience: Gas chromatography is the premier technique for quantifying the purity of volatile and semi-volatile compounds. By separating components of a mixture in the gas phase, a Flame Ionization Detector (FID) can generate a signal proportional to the amount of each carbon-containing analyte. This allows for the calculation of purity as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Trustworthiness: A well-developed GC method with proper validation (linearity, precision, accuracy) provides highly reliable quantitative data. For routine quality control, GC-FID is often the most efficient and cost-effective approach.[6]
Experimental Protocol: GC-FID for Purity Assay
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperatures:
-
Inlet Temperature: 260°C
-
Detector Temperature: 300°C
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification
Expertise & Experience: While GC-FID tells us "how much," it doesn't tell us "what." By coupling the gas chromatograph to a mass spectrometer, each separated component can be fragmented and analyzed based on its mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint. This spectrum can be compared against extensive databases, such as the NIST library, to tentatively identify unknown impurity peaks.[7][8] This is crucial for understanding if an impurity is a harmless isomer or a reactive species that could interfere with your chemistry.
Trustworthiness: GC-MS provides a high degree of confidence in the identification of volatile impurities, transforming a simple purity percentage into actionable intelligence about the sample's composition.[9][10]
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column, Carrier Gas, Temperatures: Use the same GC conditions as the GC-FID protocol to ensure chromatographic correlation.
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-350 to capture the parent ion (C₁₀H₁₀O, MW 146.19) and potential fragments/impurities.[1]
-
Sample Preparation: Use the same sample prepared for GC-FID analysis.
-
Data Analysis:
-
Confirm the identity of the main peak by matching its mass spectrum to the known spectrum of this compound.
-
For each impurity peak, perform a library search (e.g., NIST) to obtain a tentative identification based on the mass spectral match factor.
-
¹H NMR Spectroscopy: Structural Confirmation and Orthogonal Purity Check
Expertise & Experience: NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.[6] For this compound, a proton NMR (¹H NMR) spectrum will confirm that the methoxy group, aromatic protons, and aliphatic protons are present in the correct ratios and chemical environments. It serves as the ultimate structural confirmation. Furthermore, NMR is sensitive to a different set of impurities than GC. Non-volatile impurities or those that co-elute in GC may be clearly visible in the NMR spectrum, providing a critical, orthogonal check on purity.
Trustworthiness: NMR provides definitive structural information that chromatography cannot. If the ¹H NMR spectrum is clean and all peaks correspond to the target structure, it provides very high confidence in the identity and overall purity of the material.[5]
Experimental Protocol: ¹H NMR for Structural Verification
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃), which is an excellent solvent for this compound and has a well-defined residual solvent peak.
-
Sample Preparation: Dissolve approximately 10-15 mg of the this compound sample in ~0.6 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm Identity: Verify the presence of expected signals: a singlet for the methoxy (-OCH₃) protons, distinct signals in the aromatic region, and signals in the aliphatic region for the five-membered ring protons.
-
Check for Impurities: Carefully examine the baseline and integrate any unexpected peaks. Compare the integration of impurity peaks to the integration of a known proton signal from the main compound to estimate the molar percentage of the impurity.
-
Caption: The synergistic relationship between analytical techniques for a comprehensive characterization.
Conclusion: An Integrated Approach to Chemical Integrity
For researchers and drug development professionals, the maxim "trust, but verify" is paramount when sourcing chemical reagents. While commercial suppliers provide an essential service, in-house verification of critical starting materials like this compound is a fundamental component of scientific rigor. An integrated analytical approach, leveraging GC-FID for quantification, GC-MS for impurity identification, and ¹H NMR for definitive structural confirmation, constitutes a robust, self-validating system. This multi-faceted strategy ensures that the material meets the stringent quality requirements of advanced synthesis, ultimately safeguarding the integrity and reproducibility of the research built upon it.
References
- 1. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. This compound - CAS:3469-08-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
Methodological & Application
Application Note & Protocol: Synthesis of 6-Methoxy-1H-indene Derivatives
Abstract
The 1H-indene scaffold is a privileged structural motif present in numerous biologically active compounds and advanced materials.[1][2][3] Specifically, 6-methoxy-1H-indene serves as a crucial building block for pharmaceuticals targeting oncologic and neurodegenerative pathways.[2][4] This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound, starting from readily available precursors. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of intermediates and the final product. An overview of modern catalytic approaches is also presented to provide a broader synthetic context.
Introduction: The Significance of the Indene Core
The indene framework, a bicyclic system consisting of a fused benzene and cyclopentene ring, is a cornerstone in medicinal chemistry.[2][3] Its rigid conformation allows appended pharmacophores to be presented to biological targets in a well-defined spatial orientation. This has led to the development of potent therapeutics, including tubulin polymerization inhibitors for cancer therapy and neuroprotective agents.[2][4] The methoxy substituent at the 6-position is a common feature in many of these molecules, often playing a key role in modulating metabolic stability and target affinity.
Developing reliable and scalable synthetic routes to substituted indenes is therefore a critical task for drug discovery programs. While numerous methods exist, including advanced transition-metal-catalyzed cyclizations[1][5][6], this guide will focus on a robust and classical three-step approach that is highly adaptable and provides an excellent foundation for further derivatization.
Primary Synthetic Pathway: From Propanoic Acid to this compound
This protocol details a reliable three-step synthesis starting from 3-(3-methoxyphenyl)propanoic acid. The overall workflow involves an intramolecular Friedel-Crafts acylation to form the key indanone intermediate, followed by reduction and subsequent dehydration.
Overall Workflow Diagram
Caption: Workflow for the three-step synthesis of this compound.
Step 1: Intramolecular Friedel-Crafts Cyclization to 6-Methoxyindan-1-one
Principle: This step constructs the bicyclic indanone core via an intramolecular electrophilic aromatic substitution. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium. It protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the methoxy group's activating influence, leading to ring closure.
Protocol:
-
Preparation: Place polyphosphoric acid (PPA) (approx. 10 g per 1 g of starting material) into a round-bottom flask equipped with a mechanical stirrer and a heating mantle.
-
Reagent Addition: Warm the PPA to approximately 60°C to reduce its viscosity. Slowly add 3-(3-methoxyphenyl)propanoic acid (1.0 eq) to the stirring PPA.
-
Reaction: Increase the temperature to 90°C and stir vigorously for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature, then pour it carefully onto crushed ice (approx. 200 g). This hydrolyzes the PPA and precipitates the product.
-
Extraction: The resulting aqueous slurry is transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-methoxyindan-1-one, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of 6-Methoxyindan-1-one to 6-Methoxyindan-1-ol
Principle: This step involves the selective reduction of the ketone functionality to a secondary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild and effective reducing agent that provides a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. The subsequent protonation of the resulting alkoxide during work-up yields the desired alcohol. Methanol is used as the solvent.
Protocol:
-
Dissolution: Dissolve 6-methoxyindan-1-one (1.0 eq) in methanol (approx. 20 mL per 1 g of indanone) in an Erlenmeyer flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: While stirring, slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and avoid open flames.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0°C until the effervescence ceases and the pH is slightly acidic.
-
Concentration: Remove most of the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 6-methoxyindan-1-ol. This product is often sufficiently pure for the next step.
Step 3: Acid-Catalyzed Dehydration to this compound
Principle: The final step is an E1 elimination reaction. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Departure of water generates a secondary carbocation, which is stabilized by the adjacent aromatic ring. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, forming the alkene double bond of the indene ring. A Dean-Stark apparatus is used to remove the water byproduct, driving the equilibrium towards the product.
Dehydration Mechanism Diagram
Caption: Simplified mechanism for the acid-catalyzed dehydration of 6-methoxyindan-1-ol.
Protocol:
-
Setup: To a round-bottom flask, add 6-methoxyindan-1-ol (1.0 eq), toluene (approx. 25 mL per 1 g of alcohol), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.
Data Summary Table for Primary Protocol
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1 | 3-(3-methoxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | None | 90°C | 2-3 | 70-85% |
| 2 | 6-Methoxyindan-1-one | Sodium borohydride (NaBH₄) | Methanol | 0°C to RT | 1-2 | 90-98% |
| 3 | 6-Methoxyindan-1-ol | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 2-4 | 80-90% |
Overview of Advanced Synthetic Strategies
For research groups seeking alternative or more convergent synthetic routes, modern palladium-catalyzed cross-coupling reactions offer powerful solutions for constructing the indene core.[6]
-
Heck Reaction: The intramolecular Heck reaction can be employed to form the five-membered ring.[8][9] This typically involves the cyclization of a vinyl group onto an ortho-halogenated styrene derivative, catalyzed by a palladium(0) complex.[10][11] This method is highly effective for creating complex substitution patterns.
-
Sonogashira Coupling & Cyclization: A Sonogashira coupling can be used to connect a terminal alkyne to an ortho-halogenated aromatic compound.[12][13] The resulting aryl-alkyne intermediate can then undergo a subsequent metal-catalyzed or acid-catalyzed cyclization to form the indene ring system. This approach is instrumental in the synthesis of diverse natural products.[14][15]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Strong Acids (PPA, p-TsOH, HCl): Concentrated acids are highly corrosive and can cause severe burns.[16] Always add acid to water, never the reverse, to manage the exothermic heat of dilution.[17] Work in a fume hood and have a neutralizing agent (like sodium bicarbonate) readily available for spills.[18][19]
-
Sodium Borohydride (NaBH₄): This reagent is a flammable solid and reacts with water or protic solvents to release flammable hydrogen gas.[7][20] It is also corrosive and toxic.[21] Add it slowly and in portions to control the reaction rate. Store in a cool, dry place away from acids and water.[22]
-
Palladium Catalysts (for advanced methods): Finely divided palladium on carbon (Pd/C) can be pyrophoric, especially after use in hydrogenations when it is saturated with hydrogen.[23][24] Never allow the used catalyst to dry in the air.[24] Handle it under an inert atmosphere when dry or keep it wet with a solvent.[25][26]
References
- 1. 'Radical' approach yields catalyst for sustainable indene synthesis - HIMS - University of Amsterdam [hims.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indene synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. flinnsci.com [flinnsci.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. nj.gov [nj.gov]
- 21. fishersci.com [fishersci.com]
- 22. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 23. honrel.com [honrel.com]
- 24. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
- 26. huaruicarbon.com [huaruicarbon.com]
Application Notes & Protocols: The Emerging Role of Methoxy-Substituted 1H-Indene Scaffolds in the Development of Potent Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Microtubule Cytoskeleton in Oncology
The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its roles in cell division, intracellular transport, and the maintenance of cell shape make it a highly validated and attractive target for anticancer therapeutics.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][2] These agents are broadly classified as either microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing agents. The latter category, which includes vinca alkaloids and colchicine-site binding inhibitors, actively prevents the polymerization of tubulin dimers into microtubules.[1]
Colchicine binding site inhibitors (CBSIs) have garnered significant interest as they can circumvent common mechanisms of drug resistance, such as the overexpression of P-glycoprotein, which can be a limitation for other classes of MTAs.[2] This has spurred the exploration of novel chemical scaffolds that can effectively interact with the colchicine binding site on β-tubulin. Among these, derivatives of 1H-indene, particularly those bearing methoxy substituents, have emerged as a promising class of potent tubulin polymerization inhibitors.[1][3] The methoxy group, a prevalent substituent in natural products and approved drugs, can significantly influence a molecule's binding affinity, physicochemical properties, and metabolic stability through hydrogen bonding, hydrophobic interactions, and conformational effects.[4][5]
This guide provides a comprehensive overview of the design, synthesis, and evaluation of methoxy-substituted 1H-indene derivatives as tubulin polymerization inhibitors, with a focus on dihydro-1H-indene analogues that have shown exceptional potency.[1]
Rationale for the 6-Methoxy-1H-Indene Scaffold
The 1H-indene core offers a rigid scaffold that can be strategically functionalized to mimic the spatial arrangement of known CBSIs like Combretastatin A-4 (CA-4). The core structure allows for the positioning of substituted aryl rings in a conformationally restricted manner, which can enhance binding to the colchicine site.
The inclusion of a methoxy group, specifically at the 6-position of the indene ring (or as part of a more complex substitution pattern like the 4,5,6-trimethoxy substitution), is a key design element. Methoxy groups on one of the aryl rings are a common feature of potent CBSIs, contributing to favorable interactions within the binding pocket. This strategic placement of methoxy groups can enhance the compound's potency and drug-like properties.[4][5]
Synthetic Strategy: From Precursors to Potent Inhibitors
The synthesis of highly active dihydro-1H-indene-based tubulin inhibitors often involves a multi-step process. While various synthetic routes to functionalized indenes exist[6], a common and effective strategy for creating potent antitubulin agents involves the construction of a substituted dihydro-1H-indenone core, followed by further modifications.
A representative synthetic pathway for a potent 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative is outlined below. This provides a blueprint that could be adapted for syntheses starting from other methoxy-indene precursors.[1][7]
Protocol 1: Synthesis of a Dihydro-1H-indene-based Tubulin Inhibitor
This protocol is based on the synthesis of compound 12d as described by Xu et al. (2023), which was identified as a highly potent derivative.[1]
Step 1: Cyclization to form the Dihydro-1H-indenone Core
-
To 10 mL of polyphosphoric acid (PPA), add 3-(3,4,5-trimethoxyphenyl)propanoic acid (2 g, 8.32 mmol).
-
Heat the mixture to 90°C and stir for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one intermediate.
Step 2: Aldol Condensation
-
Dissolve the indenone intermediate and an appropriate benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Purify the resulting chalcone-like intermediate by column chromatography.
Step 3: Reductive Steps to the Final Compound
-
Reduction of the Ketone: The carbonyl group of the chalcone intermediate is reduced, for example using lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF at 0°C to room temperature.[7]
-
Reduction of the Double Bond: The exocyclic double bond is then reduced. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
-
Following purification by column chromatography, the final dihydro-1H-indene derivative is obtained.
Diagram 1: General Synthetic Workflow A generalized workflow for the synthesis and initial evaluation of indene-based tubulin inhibitors.
Caption: Synthetic and evaluation pipeline for indene derivatives.
Biological Evaluation: A Multi-Faceted Approach
The characterization of novel indene derivatives as tubulin polymerization inhibitors requires a series of well-defined in vitro and cell-based assays.
Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay directly measures the effect of a test compound on the polymerization of purified tubulin into microtubules. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the mass of the microtubule polymer.[8]
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO vehicle)
-
Pre-warmed 96-well microplate
Procedure:
-
On ice, prepare the tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add serial dilutions of the test compound, positive control, or negative control to the wells of the 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Inhibitors will show a dose-dependent decrease in the rate and extent of polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Protocol 3: Cell Viability (Cytotoxicity) Assay (MTT Assay)
This colorimetric assay assesses the impact of the compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability.[8]
Materials:
-
Cancer cell line (e.g., K562, MCF-7)
-
Complete culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Table 1: Representative Cytotoxicity Data for Dihydro-1H-indene Derivatives
| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 12d | 0.028 | 0.045 | 0.033 | 0.087 |
| CA-4 | 0.003 | 0.002 | 0.002 | 0.005 |
Data adapted from Xu et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[1] This table illustrates the potent, low nanomolar cytotoxicity of the lead compound 12d across various cancer cell lines.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the phase of the cell cycle in which the compound-treated cells accumulate, which is expected to be G2/M for tubulin polymerization inhibitors.[2][8]
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Treat cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in the PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
Data Analysis:
-
The DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase. Treatment with a tubulin polymerization inhibitor should result in a dose-dependent increase in the population of cells in the G2/M phase.[1][2]
Diagram 2: Mechanism of Action Illustrates the mechanism by which indene derivatives inhibit cell proliferation.
Caption: Pathway from drug binding to cellular apoptosis.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indene scaffold has yielded critical insights into the structural requirements for potent tubulin inhibitory activity.
-
The Methoxy-Substituted A-Ring: The 4,5,6-trimethoxy substitution pattern on the dihydro-1H-indene core (Ring A) is crucial for high potency. Reducing the number of methoxy groups, for instance to a dimethoxy pattern, leads to a significant decrease in antiproliferative activity.[1] This highlights the importance of these groups for optimal interaction with the colchicine binding site.
-
The Nature of Ring B: The substituent on the other side of the molecule (Ring B) also plays a vital role. A 4-hydroxy-3-methoxyphenyl group (as in compound 12d ) confers excellent potency.[1] This arrangement is reminiscent of the B-ring of CA-4 and is known to be favorable for tubulin binding.
-
The Indene Core: The dihydro-1H-indene core itself is a key structural element. Replacing it with other linkers can drastically alter the activity, emphasizing its role in maintaining the optimal distance and orientation between the two aryl rings.[1]
Conclusion and Future Directions
Methoxy-substituted 1H-indene derivatives represent a highly promising class of tubulin polymerization inhibitors. Compounds based on a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core have demonstrated potent, low-nanomolar antiproliferative activity against a range of cancer cell lines, effectively inducing G2/M cell cycle arrest and apoptosis by binding to the colchicine site on tubulin.[1][3]
The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to explore this chemical space further. Future work should focus on:
-
Exploring diverse substitutions on the this compound scaffold to optimize potency and selectivity.
-
Improving pharmacokinetic properties , such as aqueous solubility, to enhance suitability for in vivo applications.
-
Evaluating lead compounds in preclinical in vivo models to assess their antitumor efficacy and safety profiles.
The continued development of these indene-based inhibitors holds significant potential for the discovery of new and effective anticancer therapeutics that can overcome existing clinical challenges.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indene synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: The 6-Methoxy-1H-Indene Scaffold in Alzheimer's Disease Drug Discovery and Research
Abstract: Alzheimer's Disease (AD) presents a multifaceted pathological landscape, necessitating the development of versatile chemical scaffolds for therapeutic and diagnostic applications. This guide delves into the strategic application of 6-Methoxy-1H-indene and its derivatives, particularly the indanone core, in Alzheimer's research. Rather than being a direct therapeutic agent, this scaffold serves as a foundational structure for synthesizing potent acetylcholinesterase (AChE) inhibitors, probes for β-amyloid (Aβ) plaque imaging, and multi-target-directed ligands. We provide the scientific rationale, detailed synthesis protocols for key compounds like Donepezil, and in vitro evaluation methodologies to empower researchers in the field of neurodegenerative drug discovery.
PART 1: Foundational Science: The Rationale for the Indene Scaffold in AD Research
The complexity of Alzheimer's Disease, characterized by multiple interacting pathological pathways, demands sophisticated chemical tools. The indene scaffold, particularly when functionalized with a methoxy group, has emerged as a "privileged structure" in medicinal chemistry, offering a rigid framework that can be strategically modified to interact with key biological targets in AD.
Section 1.1: Targeting the Cholinergic System
The "cholinergic hypothesis" was one of the earliest theories to explain the cognitive decline in AD, positing that the degeneration of cholinergic neurons leads to a deficiency in the neurotransmitter acetylcholine (ACh), which is crucial for memory and learning.[1][2]
Acetylcholinesterase (AChE) is the enzyme responsible for the rapid breakdown of ACh in the synaptic cleft.[1] By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, enhancing cholinergic neurotransmission and providing symptomatic relief.[3][4] This is the primary mechanism of action for Donepezil, a leading AD therapeutic, which is synthesized from a dimethoxy-indanone precursor.[2][5][6] The indanone moiety of Donepezil plays a critical role in binding within the active site of the AChE enzyme.[2]
References
- 1. metrotechinstitute.org [metrotechinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Donepezil - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
6-Methoxy-1H-indene: A Versatile Scaffold for Advanced Organic Synthesis
Introduction
6-Methoxy-1H-indene is a valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring a reactive cyclopentadiene ring fused to a methoxy-activated benzene ring, offers a rich landscape for a diverse array of chemical transformations. The electron-donating methoxy group at the 6-position enhances the nucleophilicity of the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions and providing a handle for further functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, step-by-step protocols, and expert insights for researchers, medicinal chemists, and professionals in drug development. The indene framework is a key structural component in numerous biologically active compounds, making this compound a critical precursor in the synthesis of complex molecular architectures.[1][2][3][4][5]
Core Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| CAS Number | 3469-08-7 | PubChem |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
Safety and Handling:
This compound, like many organic reagents, requires careful handling to ensure laboratory safety. Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.[1]
Application in Medicinal Chemistry: Synthesis of Donepezil Analogues
A significant application of the 6-methoxy-indene scaffold lies in the synthesis of analogues of Donepezil, a leading therapeutic for Alzheimer's disease.[1][2][3][6][7] The indanone core of Donepezil is readily accessible from this compound via oxidation. The following protocols are based on established literature for the synthesis of Donepezil analogues, showcasing the utility of 6-methoxy-1-indanone as a key intermediate.[2][8]
Protocol 1: Oxidation of this compound to 6-Methoxy-1H-indanone
The conversion of the indene to the corresponding indanone is a critical first step. This can be achieved through various oxidative methods. A common approach involves ozonolysis followed by a reductive workup, or oxidation with reagents like potassium permanganate or chromic acid. For a milder and often higher-yielding laboratory-scale preparation, oxidation with a hypervalent iodine reagent or a selective ruthenium-catalyzed oxidation can be employed.
Expertise & Experience: The choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions. For a substrate like this compound, a controlled oxidation is necessary to preserve the methoxy group and the aromatic ring.
Step-by-Step Protocol (Hypothetical, based on standard procedures):
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as dichloromethane/methanol (3:1) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purging: Purge the solution with nitrogen or argon to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (DMS) (2.0 eq) dropwise to the cold solution and allow the reaction to slowly warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-methoxy-1H-indanone.
Protocol 2: Aldol Condensation for the Synthesis of a Donepezil Analogue Precursor
This protocol details the crucial C-C bond formation step, an aldol condensation between 6-methoxy-1H-indanone and an appropriate aldehyde, followed by dehydration.[2][7]
Expertise & Experience: The choice of base and solvent is critical for the success of the aldol condensation. Potassium hydroxide in ethanol is a common and effective combination for this transformation. The reaction is typically driven to completion by heating, which also facilitates the subsequent dehydration to the enone product.
Step-by-Step Protocol (Adapted from literature[2]):
-
Reaction Setup: To a solution of 6-methoxy-1H-indanone (1.0 eq) and N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in ethanol, add potassium hydroxide (a catalytic amount).
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the (E)-2-((1-benzylpiperidin-4-yl)methylene)-6-methoxy-2,3-dihydro-1H-inden-1-one.
Caption: Synthetic pathway to a Donepezil analogue precursor.
Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring
The methoxy group in this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This allows for the selective introduction of various functional groups onto the benzene ring, further expanding its synthetic utility.
Protocol 3: Friedel-Crafts Acylation of this compound (Hypothetical)
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a versatile handle for further transformations.[9][10][11] The expected major product would be the 5-acylated derivative due to the directing effect of the methoxy group.
Expertise & Experience: Anhydrous conditions are critical for the success of Friedel-Crafts reactions to prevent the deactivation of the Lewis acid catalyst. The order of addition is also important; the Lewis acid is typically added to the solvent, followed by the acylating agent, and finally the aromatic substrate.
Step-by-Step Protocol (Adapted from general procedures[9][10]):
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Lewis Acid Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise via the dropping funnel.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Mechanism of Friedel-Crafts Acylation on this compound.
Protocol 4: Vilsmeier-Haack Formylation of this compound (Hypothetical)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[12][13] For this compound, formylation is expected to occur at the 5-position.
Expertise & Experience: The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions. The reaction temperature should be carefully controlled to avoid side reactions.
Step-by-Step Protocol (Adapted from general procedures[12]):
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to yield 5-formyl-6-methoxy-1H-indene.
Advanced Synthetic Transformations: Expert Insights and Future Directions
The reactivity of this compound extends beyond electrophilic aromatic substitution. The cyclopentadiene moiety offers opportunities for a range of other valuable transformations.
Deprotonation and Alkylation: The methylene protons at the 1-position of the indene ring are acidic and can be removed with a strong base, such as an organolithium reagent, to generate an indenyl anion.[14][15] This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the 1-position. The methoxy group can influence the acidity of these protons and the stability of the resulting anion.
Palladium-Catalyzed Cross-Coupling Reactions: While not extensively documented for this compound itself, the indene scaffold is amenable to various palladium-catalyzed cross-coupling reactions.[16][17][18][19][20][21][22][23] For instance, conversion of the indene to a 1-haloindene derivative would open the door to Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups. The electron-rich nature of the this compound system could influence the oxidative addition step in the catalytic cycle.
Cycloaddition Reactions: The diene system within the five-membered ring of 1H-indene can participate in cycloaddition reactions, although this is less common than for its isomer, 2H-indene.[24] The presence of the methoxy group may influence the electronics of the diene system and its reactivity in Diels-Alder reactions.
Conclusion
This compound is a building block with significant, yet not fully exploited, potential in organic synthesis. Its utility in the synthesis of medicinally relevant compounds, such as Donepezil analogues, highlights its importance. The ability to selectively functionalize both the aromatic and the five-membered rings provides a platform for the creation of a wide range of complex and diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-indanone derivatives as potential probes for β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. websites.umich.edu [websites.umich.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Direct regio- and stereo-selective lithiation of secondary allyl and methylallyl amines: reaction with electrophiles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Purification Strategies for Synthesized 6-Methoxy-1H-indene
An Application Guide:
Abstract
6-Methoxy-1H-indene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility in complex syntheses, particularly in the development of novel pharmaceutical agents, necessitates a high degree of purity.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective purification of crude this compound synthesized in the laboratory. We will explore the rationale behind selecting appropriate purification techniques, focusing on flash column chromatography and recrystallization. Detailed, field-proven protocols are provided to guide the user from crude product analysis to the isolation of highly pure material.
Introduction: The Importance of Purity
This compound (C₁₀H₁₀O, MW: 146.19 g/mol ) is a substituted indene derivative.[2] The indene scaffold is a core structural motif in numerous biologically active molecules and natural products.[1][3] The ultimate success of a multi-step synthesis often hinges on the purity of its intermediates. Impurities, such as unreacted starting materials, catalysts, or byproducts, can lead to low yields, complex downstream purification challenges, and the formation of unwanted side products in subsequent steps. For drug development applications, stringent purity is non-negotiable to ensure predictable biological activity and safety profiles. This guide, therefore, addresses the critical need for robust and reproducible purification protocols.
Profile of Common Impurities
The nature and quantity of impurities in a crude this compound sample are intrinsically linked to the synthetic route employed. Common synthetic strategies for indenes may involve transition-metal-catalyzed cyclizations or acid-catalyzed reactions.[4][5] A thorough understanding of potential contaminants is the first step in designing an effective purification strategy.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Rationale for Presence | Recommended Primary Removal Technique |
| Unreacted Starting Materials | Precursors (e.g., substituted styrenes, alkynes) | Incomplete reaction conversion. | Column Chromatography |
| Catalyst Residues | Transition metals (Pd, Rh, Fe), organocatalysts | Catalyst used in the synthesis.[4] | Column Chromatography (with appropriate stationary phase) or Filtration through a dedicated scavenger resin. |
| Reaction Byproducts | Isomers, over-oxidized or reduced species, products of side reactions. | Non-selective reaction conditions. | Column Chromatography |
| Polymers/Oligomers | Dimers or trimers of indene | Indene derivatives can be prone to polymerization, especially under acidic or thermal stress.[1] | Column Chromatography, Recrystallization (if polymer is insoluble) |
| Reagents & Solvents | Inorganic salts, residual high-boiling solvents (e.g., DMF, DMSO) | Remnants from the reaction workup. | Aqueous wash, Recrystallization, High-vacuum evaporation. |
Selecting the Optimal Purification Strategy
The choice between column chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities.
-
Flash Column Chromatography is the method of choice for complex mixtures containing multiple components with different polarities. It is highly effective for separating the target compound from isomers, unreacted starting materials, and non-polar byproducts.[6][7]
-
Recrystallization is a powerful technique for purifying compounds that are already relatively pure (>85-90%). It is exceptionally good at removing small amounts of impurities that have different solubility profiles from the desired product.[8]
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound using silica gel flash chromatography. The principle is to adsorb the crude mixture onto a stationary phase (silica gel) and elute the components with a mobile phase (solvent system), separating them based on polarity.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology
-
Solvent System Selection:
-
Causality: The key to good separation is choosing a solvent system that provides a target retention factor (Rƒ) of ~0.25-0.35 for the desired compound on a TLC plate.
-
Procedure: Dissolve a tiny amount of crude material in a vial with dichloromethane. Spot this on a TLC plate. Develop the plate in various ratios of Hexanes:EtOAc (e.g., 98:2, 95:5, 90:10). Visualize under a UV lamp. The ideal system will show good separation between the spot for this compound and its impurities. For a compound like this, a system of 95:5 Hexanes:EtOAc is a good starting point.
-
-
Column Packing (Slurry Method):
-
Causality: A well-packed, air-free column is essential for achieving high resolution and preventing band broadening.
-
Procedure: a. Secure the column vertically. Add a small plug of glass wool and a ~1 cm layer of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc). Use approximately 50-100 g of silica per 1 g of crude product. c. Pour the slurry into the column. Use a funnel to avoid spillage. d. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Never let the top of the silica bed run dry. e. Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Causality: Loading the sample in a concentrated band minimizes the initial separation volume, leading to sharper peaks.
-
Procedure (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. c. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. d. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Causality: The separation occurs as the mobile phase flows through the column. Less polar compounds travel faster, while more polar compounds are retained longer by the polar silica gel.
-
Procedure: a. Carefully add the eluting solvent to the column. b. Apply gentle positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute. c. Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column). d. If a gradient elution is needed (i.e., increasing solvent polarity), do so gradually after the less polar impurities have eluted.
-
-
Analysis and Product Isolation:
-
Procedure: a. Spot every few fractions on a TLC plate to track the elution of the product. b. Combine the pure fractions containing only the desired product. c. Remove the solvent using a rotary evaporator to yield the purified this compound. d. Confirm purity using ¹H NMR and/or GC-MS.
-
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Recrystallization
This protocol outlines the process for purifying this compound by recrystallization. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated hot solution, upon cooling, will become supersaturated, forcing the desired compound to crystallize out while impurities remain in the solution.[8]
Materials and Equipment
-
Crude this compound (>85% pure)
-
A selection of trial solvents (see Table 2)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology
-
Solvent Selection:
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[8] It should also either not dissolve impurities at all or dissolve them so well that they remain in the cold solution (mother liquor).
-
Procedure: a. Place a small amount of crude product (~50 mg) into several test tubes. b. Add a different solvent to each tube dropwise at room temperature. A good candidate will not dissolve the solid. c. Heat the tubes that did not show solubility at room temperature. A good solvent will now dissolve the solid completely. d. Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a large crop of crystals.
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | Often effective for moderately polar compounds.[9] |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar | Good for non-polar compounds; may be used as an anti-solvent. |
| Ethers | Diethyl ether | Moderately Polar Aprotic | Volatile, use with caution. |
| Esters | Ethyl acetate | Moderately Polar Aprotic | Common chromatography solvent, can also be used for recrystallization. |
| Mixed Solvents | Ethanol/Water, Hexane/EtOAc | Variable | Used when a single solvent is not ideal. Dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until cloudy, then reheat to clarify and cool.[10] |
-
Recrystallization Procedure:
-
Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid. c. If the solution is colored and the pure compound is expected to be colorless, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. h. Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Assessment
After purification, the purity of the final product must be verified. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any remaining organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess volatility and purity, and to identify any contaminants by their mass-to-charge ratio.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Conclusion
The purification of synthesized this compound is a critical step in its application for research and development. Flash column chromatography is a versatile tool for handling complex crude mixtures, while recrystallization offers a highly efficient method for polishing a product that is already substantially pure. By understanding the nature of potential impurities and systematically applying the protocols detailed in this guide, researchers can confidently obtain high-purity this compound, ensuring the reliability and success of their subsequent scientific endeavors.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indene synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: The Use of 6-Methoxy-1H-indene Derivatives in the Development of Novel Anti-Angiogenic Compounds
Introduction: The Angiogenic Switch as a Therapeutic Target
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a fundamental physiological process.[1][2] It is indispensable for embryonic development, wound healing, and tissue repair.[3] However, this process is typically dormant in adults, maintained by a delicate balance between pro-angiogenic and anti-angiogenic factors.[4] In pathological states, particularly in cancer, this equilibrium is disrupted in a phenomenon known as the "angiogenic switch".[4] Tumors, to grow beyond a few millimeters, require their own blood supply for oxygen and nutrients and to remove metabolic waste.[1] They achieve this by secreting pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF), which stimulates the proliferation and migration of endothelial cells to form new, often irregular and leaky, blood vessels.[1][4]
This dependency on neovascularization makes angiogenesis a critical target for cancer therapy.[2][5] Anti-angiogenic strategies aim to inhibit this process, effectively starving the tumor and impeding its growth and metastasis.[2] This guide focuses on a promising class of small molecules derived from the 6-methoxy-1H-indene scaffold, which have shown potential as potent inhibitors of angiogenesis.
The Indene Scaffold: A Privileged Structure in Anti-Angiogenic Drug Design
The indene and its reduced form, indane, are "privileged scaffolds" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Recent research has highlighted the potential of dihydro-1H-indene derivatives as a novel class of anti-angiogenic agents.[7][8] These compounds are designed to interfere with fundamental processes within endothelial cells, the primary cells involved in forming new blood vessels.[9]
A key mechanism of action for certain indene derivatives is the inhibition of tubulin polymerization.[8][10] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, which are essential for cell division (mitosis), migration, and structural integrity. This disruption leads to cell cycle arrest and apoptosis in rapidly proliferating endothelial cells, thereby halting the angiogenic process.[7][8] The 6-methoxy substitution on the indene ring is a key feature in many of these promising compounds, contributing to their binding affinity and biological activity.
Core Mechanism: Targeting VEGF Signaling and Endothelial Cell Dynamics
While some indene derivatives directly target the cytoskeleton, the overarching goal of anti-angiogenic therapy is to disrupt the signaling cascade that initiates neovascularization. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) pathway is the most critical regulator of this process.[2][11]
The binding of VEGF-A to its primary receptor on endothelial cells, VEGFR-2, triggers a complex downstream signaling cascade.[11][12] This activation leads to a series of cellular events essential for angiogenesis:
-
Proliferation: Endothelial cells are stimulated to divide.
-
Migration: Cells move along a chemical gradient toward the angiogenic stimulus.[9]
-
Differentiation: Cells organize into three-dimensional, tube-like structures that mature into new vessels.[3][9]
Anti-angiogenic compounds derived from this compound can indirectly inhibit the effects of this pathway by targeting the endothelial cells' ability to respond to these pro-angiogenic signals.
Application Protocol 1: Synthesis of a Dihydro-1H-indene Candidate
This section provides a generalized protocol for the synthesis of a potent anti-angiogenic compound based on published methodologies for dihydro-1H-indene derivatives.[8][13] The synthesis involves a multi-step process starting from a substituted phenylpropanoic acid, which itself can be derived from precursors related to this compound.
Rationale: The core strategy is an intramolecular Friedel-Crafts acylation (or a similar cyclization reaction) to form the indanone ring, followed by reduction and subsequent functionalization to attach the desired side chains that are critical for biological activity.[13]
Protocol: Synthesis of Indanone Intermediate (Step 1)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool trifluoromethanesulfonic acid (TfOH) to 0°C in an ice bath.
-
Reagent Addition: Slowly add the substituted phenylpropanoic acid precursor to the cooled TfOH under constant stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water. A solid precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under reduced pressure to yield the crude indanone intermediate.[13]
-
Purification: The crude product can be purified by recrystallization or column chromatography as needed before proceeding to the next step.
Subsequent steps involve standard organic chemistry techniques for reduction and condensation, which should be adapted from specific literature procedures for the desired final compound.[8]
Application Protocol 2: In Vitro Evaluation of Anti-Angiogenic Activity
Once a candidate compound is synthesized and purified, its anti-angiogenic potential must be evaluated. A tiered in vitro screening approach is recommended, starting with broad effects on cell viability and progressing to more specific angiogenesis-related functions. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard cell line for these assays.[14]
A. Protocol: Endothelial Cell Proliferation Assay
-
Principle: Measures the metabolic activity of cells, which correlates with cell number. This assay determines the concentration at which the compound inhibits cell growth (IC50).[15]
-
Materials: HUVECs, complete endothelial growth medium, 96-well plates, test compound stock solution, MTS or similar viability reagent, plate reader.
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the indene derivative in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubate for 48-72 hours.
-
Add the MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
B. Protocol: Endothelial Tube Formation Assay
-
Principle: This hallmark assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane extract (BME), such as Matrigel®.[3][9] Anti-angiogenic compounds will inhibit this process.
-
Materials: HUVECs, BME (e.g., Matrigel®), pre-chilled 96-well plate, test compound, Calcein-AM (for fluorescence imaging, optional), inverted microscope.
-
Procedure:
-
Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in a medium containing the test compound at the desired concentration (typically at or below the IC50 from the proliferation assay).
-
Seed 10,000-20,000 cells onto the surface of the solidified BME.
-
Incubate at 37°C for 4-18 hours.[9]
-
Visualize and capture images of the tube network using a phase-contrast or fluorescence microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
| Parameter | Control (Vehicle) | Compound 12d (50 nM) | % Inhibition |
| Proliferation IC50 | N/A | 35 nM | N/A |
| Total Tube Length (µm) | 12,500 ± 850 | 2,100 ± 300 | 83.2% |
| Number of Nodes | 85 ± 12 | 10 ± 4 | 88.2% |
| Migration (% Wound Closure) | 95% ± 5% | 22% ± 8% | 76.8% |
| Table 1: Representative quantitative data from in vitro assays for a hypothetical indene derivative. |
Application Protocol 3: In Vivo Validation Models
Positive hits from in vitro screens require validation in a biological system that better recapitulates the complexity of a living organism.[5] The Chick Chorioallantoic Membrane (CAM) and zebrafish models are widely used for this purpose due to their rapid results and ethical advantages over rodent models.[5][16]
A. Protocol: Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: The CAM is a highly vascularized extraembryonic membrane in avian eggs. The assay involves applying the test compound to the CAM and observing its effect on blood vessel formation.[5][17]
-
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
On day 7-9, place a sterile filter paper disc or a slow-release polymer pellet containing the test compound (or vehicle control) onto the CAM surface.
-
Reseal the window and incubate for another 48-72 hours.
-
Image the vasculature in the area surrounding the disc/pellet.
-
-
Endpoint Analysis: Quantify the number and length of blood vessels converging toward the application site. A significant reduction in vessel density compared to the control indicates anti-angiogenic activity.
B. Protocol: Zebrafish (Danio rerio) Model
-
Principle: The zebrafish embryo develops rapidly and is transparent, allowing for direct, non-invasive visualization of blood vessel formation in a living vertebrate.[16][18] Transgenic lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)) are particularly useful.[16]
-
Procedure:
-
Collect freshly fertilized zebrafish embryos.
-
At 24 hours post-fertilization (hpf), place embryos in a multi-well plate containing embryo medium.
-
Add the test compound at various concentrations to the wells.
-
Incubate the embryos until 48 or 72 hpf.
-
Anesthetize the embryos and mount them for imaging using a fluorescence microscope.
-
-
Endpoint Analysis: Focus on the intersegmental vessels (ISVs). In the presence of an effective anti-angiogenic compound, the ISVs will fail to sprout from the dorsal aorta or will be truncated.[16] Quantify the number of fully formed ISVs per embryo.
Conclusion and Future Outlook
The this compound scaffold serves as a valuable starting point for the rational design of potent anti-angiogenic agents. As demonstrated, derivatives can be synthesized through established chemical pathways and rigorously tested using a suite of in vitro and in vivo assays.[8] Compounds that show significant efficacy in inhibiting endothelial cell proliferation, migration, and tube formation, and which are subsequently validated in models like the CAM or zebrafish assay, represent strong candidates for further drug development. The ultimate goal is to advance these leads into preclinical studies to evaluate their pharmacokinetic properties, safety profiles, and efficacy in tumor-bearing animal models, with the hope of developing a new class of therapeutics to combat cancer and other angiogenesis-dependent diseases.
References
- 1. Angiogenesis - Wikipedia [en.wikipedia.org]
- 2. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antibodies-online.com]
- 10. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. ibidi.com [ibidi.com]
- 15. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. blog.biobide.com [blog.biobide.com]
- 17. Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discriminating Different Cancer Cells Using a Zebrafish in Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory procedures for handling and storing 6-Methoxy-1H-indene
An Application Guide for the Safe Handling and Storage of 6-Methoxy-1H-indene
Abstract: This document provides a comprehensive guide to the laboratory procedures for the safe and effective handling and storage of this compound. As a substituted indene, this compound is integral to various research and development pipelines, particularly in the synthesis of biologically active molecules and advanced materials.[1] The inherent reactivity of the indene scaffold necessitates meticulous handling to prevent degradation, polymerization, and ensure personnel safety.[1][2] This guide outlines the compound's hazard profile, requisite laboratory setup, detailed protocols for manipulation under inert conditions, and best practices for short-term and long-term storage. The methodologies described herein are designed to ensure experimental reproducibility and maintain the integrity of the material.
Compound Profile and Hazard Assessment
This compound (CAS No. 3469-08-7) is an aromatic hydrocarbon characterized by a benzene ring fused to a methoxy-substituted cyclopentene ring.[3] While specific stability and toxicity data for this derivative are not extensively published, a robust safety and handling protocol can be developed by assessing the well-documented properties of the parent compound, indene, and other air-sensitive reagents.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its parent compound, indene, is presented below. Researchers should assume the derivative shares the primary hazards of indene.
| Property | This compound | Indene (Parent Compound) | Data Source(s) |
| CAS Number | 3469-08-7 | 95-13-6 | [1][3] |
| Molecular Formula | C₁₀H₁₀O | C₉H₈ | [2][3] |
| Molecular Weight | 146.19 g/mol | 116.16 g/mol | [2][3] |
| Appearance | Inferred: Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | Not specified | ~181-182 °C | [2] |
| Density | Not specified | ~0.996 g/cm³ at 25 °C | [1] |
| Storage Temp. | Room Temperature (under inert gas) | Keep Cool | [6] |
Reactivity and Hazard Analysis
The primary hazards associated with the indene functional group are its propensity for polymerization and its flammability.[1][2]
-
Air and Moisture Sensitivity: The indene structure is susceptible to oxidation and acid-catalyzed polymerization.[2] Exposure to atmospheric oxygen and moisture can lead to the formation of undesirable byproducts and degradation of the sample. Therefore, this compound must be handled as an air-sensitive compound.[5][7]
-
Flammability: Indene is a flammable liquid with a flash point of approximately 78°C.[1] Vapor-air mixtures can be explosive when heated. It is critical to keep this compound away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Aspiration Hazard: Indene is classified as a material that may be fatal if swallowed and enters the airways.[10] This necessitates careful handling to avoid ingestion and immediate medical attention in case of accidental swallowing.[10]
Prerequisite Laboratory Setup and Personal Protection
Handling this compound requires specialized equipment and adherence to strict safety protocols to create a controlled, inert environment.
Engineering Controls
-
Inert Atmosphere Workstation: All manipulations should be performed in either a nitrogen- or argon-filled glovebox or on a Schlenk line.[5][7] A Schlenk line, a dual-manifold system connected to a vacuum pump and a source of dry, inert gas, is essential for safely handling air-sensitive reagents in standard glassware.[5][7]
-
Fume Hood: All procedures, including transfers and reactions, must be conducted inside a certified chemical fume hood to mitigate inhalation risks and contain any potential spills.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible.[9] Fire extinguishing media suitable for chemical fires (e.g., dry chemical, CO₂, or alcohol-resistant foam) should be available.
Personal Protective Equipment (PPE)
A baseline of required PPE includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[9][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[10]
-
Body Protection: A flame-retardant laboratory coat is required.
Glassware Preparation
All glassware must be scrupulously dried to remove adsorbed moisture, which can react with the compound.[11][12]
-
Clean and assemble all required glassware (e.g., Schlenk flasks, syringes, needles).
-
Place the glassware in a laboratory oven at >125 °C for a minimum of 4 hours, or preferably overnight.[11][12]
-
Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Purge the system by cycling between vacuum and inert gas (e.g., argon or nitrogen) at least three times to establish an inert atmosphere.[7] This process effectively removes residual air and moisture.[7]
Protocols for Handling and Transfer
The following protocols provide step-by-step instructions for the safe manipulation of this compound.
General Workflow for Handling via Schlenk Line
This workflow outlines the fundamental steps for creating an inert environment necessary for handling this compound.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. This compound - CAS:3469-08-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. airgas.com [airgas.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.mit.edu [web.mit.edu]
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 6-Methoxy-1H-indene
Introduction: The Versatility of the 6-Methoxy-1H-indene Scaffold in Medicinal Chemistry
The indene framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The incorporation of a methoxy group at the 6-position of the 1H-indene ring system introduces a key modulating element, influencing the molecule's electronic properties, metabolic stability, and potential for specific interactions with biological targets. This strategic substitution makes this compound a valuable and versatile starting material for the synthesis of novel bioactive compounds. Its derivatives have shown promise as antiviral, antibacterial, and anticancer agents, as well as modulators of enzyme activity.[1][2][3][4][5]
This comprehensive guide provides detailed synthetic strategies and protocols for the functionalization of this compound and its key derivatives, enabling researchers in drug discovery and medicinal chemistry to explore and expand the chemical space around this promising scaffold. We will delve into the transformation of this compound into the pivotal intermediate, 6-methoxy-1-indanone, and explore subsequent derivatization through various synthetic methodologies to generate libraries of potentially bioactive molecules.
Core Synthetic Strategy: The Central Role of 6-Methoxy-1-indanone
A cornerstone in the synthetic utility of this compound is its conversion to 6-methoxy-1-indanone. This ketone intermediate provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Synthesis of 6-Methoxy-1-indanone via Intramolecular Friedel-Crafts Acylation
While direct oxidation of this compound to the corresponding indanone can be challenging, a robust and widely applicable method involves the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid.[6][7][8] This approach provides a reliable and scalable route to 6-methoxy-1-indanone.
Protocol 1: Synthesis of 6-Methoxy-1-indanone from 3-(4-methoxyphenyl)propanoic acid
This protocol details the cyclization of 3-(4-methoxyphenyl)propanoic acid to 6-methoxy-1-indanone using a strong acid catalyst.
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH) (2.0-3.0 eq) or polyphosphoric acid (PPA) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into ice water. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-methoxy-1-indanone as a solid.
Expected Yield: 70-90%
| Parameter | Value | Reference |
| Starting Material | 3-(4-methoxyphenyl)propanoic acid | [7][8] |
| Catalyst | Trifluoromethanesulfonic acid or Polyphosphoric acid | [7][8] |
| Solvent | Dichloromethane | [6] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 2-4 hours | [8] |
| Typical Yield | 70-90% | [7] |
Diagram 1: Synthesis of 6-Methoxy-1-indanone
Caption: Intramolecular Friedel-Crafts acylation to form 6-methoxy-1-indanone.
Derivatization of 6-Methoxy-1-indanone for Bioactive Scaffolds
Once obtained, 6-methoxy-1-indanone serves as a versatile platform for generating a diverse range of bioactive molecules. Key synthetic strategies include aldol condensation for the synthesis of chalcone-like structures and subsequent modifications.
Strategy 1: Synthesis of Antiviral Chalcone-Indanone Hybrids
Chalcones are a class of natural products known for their wide range of biological activities. Hybrid molecules incorporating both a chalcone-like moiety and an indanone scaffold have shown promising antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[1][2] The synthesis typically involves a base-catalyzed aldol condensation between 6-methoxy-1-indanone and a substituted benzaldehyde.
Protocol 2: General Procedure for the Synthesis of Chalcone-Indanone Hybrids
This protocol describes the Claisen-Schmidt condensation to form the α,β-unsaturated ketone system.
Materials:
-
6-Methoxy-1-indanone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-1-indanone (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq) or potassium hydroxide dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a neutral pH.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the filtered solid or the organic extract with water and dry.
-
Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure chalcone-indanone hybrid.
Expected Yield: 60-85%
| Parameter | Value | Reference |
| Reactants | 6-Methoxy-1-indanone, Substituted benzaldehyde | [1][2] |
| Catalyst | NaOH or KOH | [1][2] |
| Solvent | Ethanol | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 12-24 hours | [1][2] |
| Typical Yield | 60-85% | [1][2] |
Diagram 2: Synthesis of Chalcone-Indanone Hybrids
Caption: Aldol condensation for the synthesis of chalcone-indanone hybrids.
Direct Functionalization of the this compound Ring
While the conversion to 6-methoxy-1-indanone is a powerful strategy, direct functionalization of the this compound ring offers alternative and potentially more atom-economical routes to novel derivatives. The electronic nature of the methoxy group and the inherent reactivity of the indene system will govern the regioselectivity of these reactions.
Strategy 2: Regioselective C-H Arylation
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[9][10][11][12][13] For this compound, the electron-donating methoxy group is expected to direct ortho- and para-arylation on the benzene ring. Furthermore, the allylic protons on the five-membered ring are also potential sites for functionalization. The specific outcome will depend on the catalyst, ligand, and reaction conditions employed.
Protocol 3: General Protocol for Palladium-Catalyzed C-H Arylation
This protocol provides a general framework for the direct arylation of this compound. Optimization of the ligand, base, and solvent will be crucial for achieving high regioselectivity and yield.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, PCy₃, or a specialized ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOAc)
-
Solvent (e.g., DMF, DMAc, Toluene)
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealed reaction vial, add this compound (1.0 eq), the aryl halide (1.2-1.5 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: The regioselectivity of the arylation (i.e., at which position on the indene ring the aryl group attaches) will need to be determined by spectroscopic methods (e.g., NMR). The directing effect of the methoxy group and the steric environment of the indene ring will influence the outcome.
Diagram 3: Potential Sites for C-H Arylation
Caption: Potential regiochemical outcomes of direct C-H arylation.
Strategy 3: Diels-Alder Cycloaddition
The diene system within the five-membered ring of this compound can potentially participate in Diels-Alder reactions, a powerful method for the construction of six-membered rings.[14][15][16][17][18] The electron-rich nature of the diene, enhanced by the methoxy group, suggests that it will react readily with electron-deficient dienophiles. This [4+2] cycloaddition would lead to the formation of complex polycyclic structures in a single, stereocontrolled step.
Protocol 4: General Procedure for Diels-Alder Reaction
This protocol outlines a general approach for the cycloaddition of this compound with an electron-deficient dienophile.
Materials:
-
This compound
-
Electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
-
Solvent (e.g., Toluene, Xylene, or solvent-free)
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
-
Reaction Setup: In a round-bottom flask or a sealed tube, combine this compound (1.0 eq) and the dienophile (1.0-1.2 eq).
-
Solvent and Catalyst: Add a high-boiling solvent like toluene or xylene. For less reactive dienophiles, a Lewis acid catalyst (0.1-0.5 eq) can be added at 0 °C.
-
Reaction: Heat the mixture to reflux (or the desired temperature) for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude adduct by recrystallization or column chromatography.
Note: The stereochemistry of the resulting cycloadduct (endo/exo selectivity) will be governed by the principles of the Diels-Alder reaction and can be determined by NMR spectroscopy.
Diagram 4: Diels-Alder Reaction of this compound
Caption: [4+2] Cycloaddition to form complex polycyclic scaffolds.
Conclusion and Future Directions
This compound is a highly valuable and adaptable starting material for the synthesis of novel bioactive molecules. The synthetic strategies outlined in this guide, from the pivotal conversion to 6-methoxy-1-indanone to direct C-H functionalization and cycloaddition reactions, provide a robust toolkit for medicinal chemists. The protocols provided herein serve as a foundation for the exploration of new chemical space around this privileged scaffold. Future efforts in this area could focus on the development of enantioselective functionalization methods to access chiral indene derivatives, further expanding the potential for discovering potent and selective therapeutic agents.
References
- 1. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 6. 6-Methoxy-1-indanone | 13623-25-1 | Benchchem [benchchem.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1H-indene
Welcome to the technical support guide for the synthesis of 6-Methoxy-1H-indene. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable intermediate. As a structural motif present in various biologically active molecules, the successful and reproducible synthesis of this compound is of significant interest.
This guide moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the laboratory.
FAQ 1: What is a reliable and common synthetic route for this compound?
A robust and frequently employed strategy for constructing the indene scaffold involves the intramolecular cyclization of an appropriate precursor to form an indanone, followed by reduction and dehydration. A representative and logical pathway starting from commercially available materials is the Friedel-Crafts acylation of 3-methoxyphenylpropanoic acid.
The overall workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
This multi-step approach provides reliable control at each stage and generally delivers good yields, making it a suitable choice for laboratory-scale synthesis.
FAQ 2: My intramolecular cyclization to form 6-methoxy-1-indanone is failing or giving low yields. What's wrong?
This is one of the most critical and challenging steps. Low yields in the Friedel-Crafts acylation are typically traced back to a few key factors.
Troubleshooting Flowchart: Low Cyclization Yield
Caption: Troubleshooting logic for the Friedel-Crafts cyclization step.
In-Depth Analysis:
-
Reagent Potency and Water Content: Polyphosphoric acid (PPA) is effective, but its activity is highly dependent on its P₂O₅ content, which decreases upon absorption of atmospheric moisture. If using PPA, ensure it is fresh and viscous. Eaton's reagent is often a more reliable alternative. Water is detrimental as it quenches the acylium ion intermediate.
-
Reaction Temperature: The methoxy group activates the aromatic ring, but excessive heat can lead to sulfonation (if using H₂SO₄) or other side reactions. A temperature range of 60-80°C is typically a good starting point.
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, the activated carboxylic acid derivative can react with another molecule, leading to anhydride or linear polymer formation. Conducting the reaction under high-dilution conditions can significantly favor the desired intramolecular cyclization.
FAQ 3: The final dehydration step to form the indene double bond is producing byproducts. How can I improve selectivity?
The acid-catalyzed dehydration of 6-methoxy-1-indanol is generally efficient, but can be complicated by rearrangement or polymerization.
Common Issues and Solutions:
| Problem | Probable Cause | Recommended Solution |
| Polymerization | The product, this compound, is susceptible to acid-catalyzed polymerization.[1][2] | Use a catalytic amount of a milder acid (e.g., p-toluenesulfonic acid, oxalic acid). Avoid strong mineral acids like H₂SO₄. Keep reaction time to a minimum and monitor by TLC. |
| Isomerization | A double bond shift can occur, although the 1H-indene is generally the more stable conjugated isomer. | Ensure the reaction is heated sufficiently to complete the elimination, then promptly worked up to quench the acid catalyst. |
| Incomplete Reaction | Insufficient acid or heat. | Increase the catalyst loading slightly or extend the reaction time. Using a Dean-Stark trap to remove water can effectively drive the equilibrium toward the product. |
FAQ 4: My final product is unstable and turns yellow/brown upon storage. How do I handle and purify it?
Indenes are notoriously prone to oxidation and polymerization, often appearing as pale yellow liquids even when pure.[1][3] The methoxy group can further increase susceptibility to oxidation.
Purification and Handling Best Practices:
-
Workup: After the dehydration step, thoroughly wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to completely remove the acid catalyst.
-
Purification:
-
Flash Chromatography: This is the most effective method for achieving high purity. Use a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and consider deactivating the silica gel.
-
Silica Gel Sensitivity: Some substituted indenes can be sensitive to acidic silica gel, leading to degradation on the column.[4] To mitigate this, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent system).
-
Distillation: Vacuum distillation is a viable alternative for larger scales, but care must be taken to avoid high temperatures which can induce polymerization.
-
-
Storage:
-
Store the purified this compound under an inert atmosphere (Argon or Nitrogen).
-
Keep it in a freezer (-20°C) to slow decomposition.
-
Use an amber vial to protect it from light.
-
For long-term storage, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene).
-
Detailed Experimental Protocol (Representative)
This protocol is a synthesized example based on established chemical principles for analogous transformations.[4][5] Researchers should perform their own optimization.
Step 1: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one
-
Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Eaton's Reagent (7.5% P₂O₅ in methanesulfonic acid, 100 mL).
-
Reaction: Begin stirring and gently heat the reagent to 60°C.
-
Addition: Add 3-(3-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 70°C.
-
Heating: After the addition is complete, maintain the reaction mixture at 65°C for 4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture over crushed ice (approx. 500 g) in a large beaker with vigorous stirring.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indanone, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-ol
-
Setup: Dissolve the crude 6-methoxy-1-indanone (approx. 55 mmol) in methanol (200 mL) in a 500 mL flask and cool to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (3.15 g, 83.2 mmol) slowly in small portions.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Slowly add 1 M HCl at 0°C to neutralize the excess NaBH₄ and adjust the pH to ~5-6.
-
Concentration: Remove the majority of the methanol under reduced pressure.
-
Extraction: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude indanol.
Step 3: Synthesis of this compound
-
Setup: In a 250 mL flask equipped with a Dean-Stark trap and reflux condenser, dissolve the crude indanol (approx. 55 mmol) in toluene (150 mL).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 500 mg, 2.6 mmol).
-
Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on triethylamine-deactivated silica gel (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine) to afford pure this compound.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methoxy-1H-indene
Welcome to the Technical Support Center for the synthesis of 6-Methoxy-1H-indene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This guide addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: Low or no yield of this compound is observed. What are the potential causes and solutions?
A1: Low or no yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Root Cause Analysis and Solutions:
-
Purity of Starting Materials: The purity of reactants is paramount. For instance, in a synthesis involving the cyclization of a substituted propanoic acid, impurities in the starting material can interfere with the reaction.
-
Recommendation: Always verify the purity of your starting materials using appropriate analytical techniques such as NMR or GC-MS. If necessary, purify the starting materials before use.
-
-
Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, must be precisely controlled.
-
Recommendation: Refer to established protocols and ensure that your experimental setup can maintain the required conditions. Small deviations can significantly impact the yield. For example, some cyclization reactions require high temperatures to proceed efficiently.
-
-
Catalyst Activity: In catalyst-driven reactions, the activity of the catalyst is a critical factor.[1] Catalysts can degrade over time or be poisoned by impurities.
-
Recommendation: Use fresh or properly stored catalysts. If you suspect catalyst deactivation, consider using a new batch or a different type of catalyst. For instance, some syntheses of indene derivatives utilize palladium or nickel catalysts.[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, you may need to extend the reaction time or adjust the temperature.
-
Q2: The final product is contaminated with impurities. How can I improve the purification process?
A2: Achieving high purity is essential, especially for pharmaceutical applications. The choice of purification method depends on the nature of the impurities.
Purification Strategies:
-
Flash Chromatography: This is a common and effective method for purifying organic compounds.[2]
-
Protocol:
-
Choose an appropriate solvent system that provides good separation on a TLC plate.
-
Pack a silica gel column.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Allow the solution to cool slowly. The desired compound should crystallize out, leaving impurities in the solution.
-
Collect the crystals by filtration.
-
-
-
Distillation: For liquid products, distillation can be used for purification, especially if the impurities have significantly different boiling points.
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes for this compound and other indene derivatives?
A1: Several synthetic strategies exist for the preparation of indene frameworks. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Some common methods include:
-
Intramolecular Acylation: The intramolecular acylation of 3-arylpropanoic acids or their halides is a classic method for preparing indanones, which can then be converted to indenes.[1]
-
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, followed by a ring-closing metathesis, can be used to construct the indene skeleton.[1]
-
Nickel-Catalyzed Carboannulation: The reaction of o-bromobenzyl zinc bromide with alkynes in the presence of a nickel catalyst can yield indene derivatives.[2]
-
Acid-Catalyzed Cyclization: Brønsted acids can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to form substituted indenes.[1]
Q2: How can I monitor the progress of my reaction effectively?
A2: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture, which helps in identifying the product and any intermediates or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing both separation and identification of the components.
Q3: Are there any safety precautions I should be aware of when synthesizing this compound?
A3: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhaling any volatile or hazardous chemicals.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards and handling procedures.
Experimental Workflow & Data
Generalized Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Methoxy-1H-indene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxy-1H-indene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of this versatile building block. By understanding the underlying chemical principles, you can effectively troubleshoot your reactions and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses a unique combination of structural features that dictate its chemical behavior. The electron-donating methoxy group on the benzene ring activates it towards electrophilic aromatic substitution. However, the most critical feature is the cyclopentadiene ring, which contains an acidic methylene proton (at the C1 position). The pKa of the parent 1H-indene is approximately 20 in DMSO, making this proton susceptible to deprotonation by strong bases. This acidity is a crucial consideration in many reactions.[1]
Q2: How should I properly store and handle this compound?
A2: Like many indene derivatives, this compound can be prone to polymerization and oxidation over time. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated or frozen). For routine use, ensure the container is well-sealed to minimize exposure to air and moisture.
Troubleshooting Common Reactions
This section provides detailed troubleshooting for specific reaction types you may be performing with this compound.
Grignard Reactions: Low Yields and Unexpected Side Products
Grignard reactions are powerful for C-C bond formation, but with this compound, several pitfalls can lead to disappointing results.
Problem: My Grignard reaction with this compound is giving low to no yield of the desired product.
Root Cause Analysis & Solution:
The most probable cause is the acidic proton at the C1 position of the indene ring. Grignard reagents are strong bases and will preferentially deprotonate the indene rather than acting as a nucleophile.[2]
-
Solution: Employ at least two equivalents of the Grignard reagent. The first equivalent will act as a base to deprotonate the indene, forming the indenyl magnesium halide. The second equivalent will then act as the nucleophile for the desired reaction.
Experimental Protocol: Grignard Reaction with an Aldehyde
This protocol is adapted from a similar procedure for a substituted indanone and illustrates the use of excess Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Anhydrous diethyl ether or THF
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of the alkyl/aryl halide in anhydrous ether/THF to initiate the reaction. Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction with this compound: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of this compound in anhydrous ether/THF and add it dropwise to the Grignard reagent. Stir for 30 minutes at 0 °C.
-
Addition of Electrophile: To the solution of the deprotonated indene, add a solution of the aldehyde in anhydrous ether/THF dropwise at 0 °C.
-
Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem: I'm observing the formation of a biphenyl-type byproduct from my Grignard reagent.
Root Cause Analysis & Solution:
This is a common side reaction in the formation of Grignard reagents, arising from the coupling of the organic radical intermediate.
-
Solution:
-
Slow Addition: Add the organic halide to the magnesium turnings slowly to maintain a low concentration of the radical intermediate.
-
Fresh Magnesium: Use freshly crushed or activated magnesium to ensure a rapid reaction to form the Grignard reagent.
-
Suzuki-Miyaura Coupling: Catalyst Deactivation and Low Conversion
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and a boronic acid derivative. When functionalizing this compound, you may encounter issues with catalyst performance and reaction efficiency.
Problem: My Suzuki coupling reaction is sluggish, with significant starting material remaining.
Root Cause Analysis & Solution:
Several factors can contribute to low conversion in Suzuki couplings.
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial. For electron-rich substrates like this compound, a more electron-rich and sterically hindered phosphine ligand can be beneficial.
-
Base Selection: The base plays a critical role in the catalytic cycle, activating the boronic acid. The solubility and strength of the base are important considerations.
-
Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent and be stable at the reaction temperature. Degassing the solvent is critical to prevent oxidation of the palladium catalyst.
Table 1: Common Suzuki Coupling Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | A variety of catalysts can be effective. Screening may be necessary. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands often improve catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, often with water | A biphasic system with a phase-transfer catalyst can be effective.[3] |
Troubleshooting Flowchart for Suzuki Coupling
Caption: A decision-making flowchart for troubleshooting Suzuki coupling reactions.
Alkylation Reactions: Poor Regioselectivity and Over-alkylation
Alkylation of the indene nucleus can be a powerful tool for introducing functional groups. However, controlling the position and extent of alkylation can be challenging.
Problem: My alkylation reaction is producing a mixture of C1 and C3 alkylated products, and in some cases, di-alkylation.
Root Cause Analysis & Solution:
The formation of the indenyl anion upon deprotonation results in a delocalized negative charge, allowing for alkylation at both the C1 and C3 positions. The regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.
-
Solution:
-
Temperature Control: Lowering the reaction temperature can often improve regioselectivity.
-
Choice of Base: The choice of base can influence the position of deprotonation and the subsequent alkylation.
-
Electrophile: Sterically bulky electrophiles may favor alkylation at the less hindered position.
-
Purification and Characterization
Q3: What are the best methods for purifying this compound and its derivatives?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is a versatile method for purifying small to medium-scale reactions. For relatively nonpolar indene derivatives, a silica gel stationary phase with a hexane/ethyl acetate eluent system is often effective.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[5] A common solvent system for indene derivatives is ethanol/water.[4]
Table 2: Typical Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Eluent/Solvent | Hexane/Ethyl Acetate Gradient | Ethanol/Water |
| Typical Yield | 85-95% | 70-85% |
| Expected Purity | ≥98% (by NMR) | ≥99% (by NMR) |
Workflow for Product Purification
Caption: A workflow diagram for selecting a suitable purification method.
Q4: What are the expected NMR signals for the methoxy group in this compound?
A4: The methoxy group provides a characteristic signal in both ¹H and ¹³C NMR spectra, which can be useful for confirming the structure and purity of your compound.
-
¹H NMR: A sharp singlet integrating to three protons, typically in the range of 3.7-4.0 ppm.
-
¹³C NMR: A signal in the range of 55-60 ppm.
Deviations from these ranges or the presence of multiple methoxy signals could indicate the presence of impurities or unexpected side products.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indene synthesis [organic-chemistry.org]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the derivatization of 6-Methoxy-1H-indene
Welcome to the technical support center for the derivatization of 6-Methoxy-1H-indene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you navigate the common challenges associated with modifying this molecule, enabling you to achieve higher yields, better purity, and more reliable outcomes in your synthetic campaigns.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format. We diagnose the likely causes behind common problems and provide actionable solutions.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation on this compound using acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM), but I'm observing very low conversion to the desired ketone. What could be going wrong?
Potential Causes & Solutions:
-
Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride is extremely hygroscopic. Any moisture in the reaction will hydrolyze the AlCl₃, rendering it inactive. The methoxy group on your substrate can also chelate with the Lewis acid, requiring stoichiometric amounts or more.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use a freshly opened bottle of AlCl₃ or a previously opened one that has been stored in a desiccator. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). It is crucial to use anhydrous solvents.
-
-
Cause 2: Sub-optimal Stoichiometry. The methoxy group's lone pair of electrons can coordinate strongly with AlCl₃. This interaction can deactivate the catalyst.
-
Solution: Increase the stoichiometry of AlCl₃. Instead of catalytic amounts, start with at least 1.1 to 1.5 equivalents relative to the this compound. A systematic increase in the Lewis acid amount may be necessary to find the optimal loading.
-
-
Cause 3: Incorrect Reaction Temperature. Friedel-Crafts reactions can have a narrow optimal temperature window. Low temperatures may result in a sluggish reaction, while high temperatures can lead to decomposition or side-product formation.
-
Solution: Typically, the acyl chloride and Lewis acid are premixed at a low temperature (e.g., 0 °C) before the dropwise addition of the substrate solution. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress by TLC or GC-MS.
-
Issue 2: Poor Regioselectivity and Multiple Products
Question: My Friedel-Crafts reaction is working, but I'm getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Potential Causes & Solutions:
-
Cause 1: Competing Directing Effects. The 6-methoxy group is an ortho-, para-director. In the context of the indene ring system, this strongly activates the C5 and C7 positions for electrophilic aromatic substitution. The choice of solvent and Lewis acid can influence the ratio of these isomers.
-
Solution: Modifying the solvent can alter the steric environment and reactivity. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene (use with caution) can sometimes favor one isomer over another compared to halogenated solvents like DCM. Additionally, a bulkier Lewis acid might favor substitution at the less sterically hindered position.
-
-
Cause 2: Isomerization of the Indene Double Bond. Under strong acidic conditions, the double bond in the five-membered ring of the indene can potentially isomerize, leading to different substitution patterns.
-
Solution: Maintain low reaction temperatures to minimize side reactions. A milder Lewis acid (e.g., FeCl₃, ZnCl₂) could also be explored, although this may require higher temperatures or longer reaction times.
-
Diagram 1: Regioselectivity in Electrophilic Substitution
Caption: Predicted sites of electrophilic attack on this compound.
Issue 3: Low Yield in Suzuki-Miyaura Cross-Coupling
Question: I have successfully brominated this compound and am now attempting a Suzuki-Miyaura coupling with phenylboronic acid. The yield is disappointingly low (<30%). What are the key parameters to optimize?
Potential Causes & Solutions:
-
Cause 1: Catalyst, Ligand, or Base Incompatibility. The success of a Suzuki coupling is highly dependent on the synergistic effect of the palladium source, the phosphine ligand, and the base.[1][2] A sub-optimal combination will lead to poor catalytic turnover.
-
Solution: A systematic screening of conditions is the most effective approach. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst system that is more resistant to air and moisture.
-
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Different catalysts offer varying stability and activity. |
| Ligand | (none) | SPhos | XPhos | Bulky, electron-rich phosphine ligands often accelerate the reaction. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | Cs₂CO₃ (aq) | A stronger base can sometimes facilitate the transmetalation step. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF/H₂O | Solvent polarity can significantly impact reaction rates. |
-
Cause 2: Incomplete Transmetalation or Reductive Elimination. These are key steps in the catalytic cycle. Issues here can be caused by poor quality boronic acid or incorrect temperature.
-
Solution: Use fresh, high-purity boronic acid. Ensure your reaction is heated adequately (typically 80-110 °C for Suzuki couplings) to promote all steps in the catalytic cycle. Monitor the reaction over time; some couplings can take 12-24 hours to reach completion.[3]
-
Diagram 2: General Troubleshooting Workflow for Synthesis
Caption: A systematic approach to troubleshooting synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound? A: this compound, like many indene derivatives, can be susceptible to oxidation or polymerization over time, especially when exposed to air and light. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
Q2: I need to introduce a formyl (-CHO) group. Is Friedel-Crafts formylation a viable option? A: Direct Friedel-Crafts formylation using formyl chloride is not feasible because formyl chloride is highly unstable.[4] You should instead consider alternative methods like the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Gattermann-Koch reaction (using CO and HCl with a catalyst), which are specifically designed for introducing formyl groups onto activated aromatic rings.
Q3: Can I perform a Friedel-Crafts alkylation without worrying about carbocation rearrangements? A: No, this is a significant risk.[5][6][7][8] Friedel-Crafts alkylation proceeds through a carbocation intermediate (or a carbocation-like species).[7][8] If you use a primary alkyl halide like 1-chloropropane, it is highly likely to rearrange via a hydride shift to the more stable secondary carbocation, resulting in an isopropyl-substituted product instead of the desired n-propyl product.[8] To avoid this, it is highly recommended to perform a Friedel-Crafts acylation first, which does not undergo rearrangement, and then reduce the resulting ketone to the desired alkyl group using a method like the Clemmensen or Wolff-Kishner reduction.[4]
Q4: My derivatized product is an oil and difficult to purify by column chromatography. What are my options? A: If standard silica gel chromatography is failing, consider these options:
-
Change the Stationary Phase: Try using alumina (basic or neutral) or reverse-phase silica (C18) for chromatography.
-
Attempt Salt Formation: If your derivative has a basic nitrogen or an acidic proton, you can try to form a crystalline salt, which can often be purified by recrystallization.
-
High-Speed Counter-Current Chromatography (HSCCC): This is an effective liquid-liquid chromatography technique for purifying non-crystalline samples.[9]
-
Protective Group Chemistry: If a polar functional group is causing issues (e.g., smearing on silica), consider temporarily protecting it, performing the purification, and then deprotecting it.
Q5: What is "derivatization" in the context of analytical chemistry versus synthetic chemistry? A: This is an important distinction. In synthetic chemistry , as discussed here, derivatization means modifying a molecule to create a new, distinct compound with different properties or functionalities. In analytical chemistry , particularly for techniques like Gas Chromatography (GC), derivatization is a sample preparation step.[10][11][12] It involves chemically modifying an analyte to make it more suitable for analysis, for example, by increasing its volatility or thermal stability.[10][13] Common analytical derivatization methods include silylation, acylation, and esterification to block polar functional groups.[13][14]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 6-Methoxy-1H-indene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxy-1H-indene derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to the stability challenges frequently encountered with this promising class of compounds. The unique structural features of the indene scaffold, while conferring valuable biological activity, also present specific vulnerabilities to degradation.[1][2][3] This resource provides a series of troubleshooting guides and in-depth FAQs to help you anticipate, diagnose, and resolve these stability issues, ensuring the integrity and reliability of your experimental data and therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
The stability of a this compound derivative is largely dictated by the inherent reactivity of the indene ring system. The main degradation pathways to be aware of are:
-
Oxidation: The non-aromatic double bond in the five-membered ring of the 1H-indene core is susceptible to atmospheric oxidation.[4] This can lead to the formation of indenones, dialdehydes, or other oxygenated derivatives, compromising the purity and activity of the compound.[4]
-
Hydrolysis: While the core indene structure is relatively stable against hydrolysis, functional groups introduced during derivatization (e.g., esters, amides) can be susceptible to cleavage under acidic or basic conditions. The stability is therefore highly dependent on the specific derivative .
-
Photodegradation: The conjugated π-system of the indene scaffold can absorb UV-Vis light, leading to photochemical reactions. This can result in isomerization, dimerization, or other complex degradants, particularly upon prolonged exposure to light.[5]
-
Polymerization: Under certain conditions, such as exposure to acid catalysts or heat, the double bond in the indene ring can undergo polymerization, leading to a loss of the monomeric active compound.
Q2: I am starting work with a novel this compound derivative. How should I approach its stability assessment?
A systematic approach is crucial. We recommend initiating a forced degradation study (also known as stress testing).[6][7][8] This involves intentionally exposing the drug substance to harsh conditions to rapidly identify its likely degradation pathways and products.[9][10] This process is fundamental for developing a stability-indicating analytical method, which is a prerequisite for all further stability testing.[7] The insights gained will inform formulation development, packaging selection, and storage conditions.[6][11]
Q3: What is a "stability-indicating method," and why is it essential?
A stability-indicating method is a validated analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[10][12] Its importance cannot be overstated; without such a method, you cannot be certain whether a decrease in the API concentration is due to degradation or analytical variability. It is the cornerstone of any reliable stability study.[12]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Appearance of a new peak in the HPLC chromatogram of my compound after storage at room temperature.
-
Potential Cause 1: Oxidation. This is one of the most common degradation routes for indene derivatives.[4] The compound is likely reacting with atmospheric oxygen.
-
Recommended Action:
-
Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: For solutions, consider the addition of a suitable antioxidant. The choice of antioxidant must be validated to ensure it doesn't interfere with the assay or react with your compound.
-
Low-Temperature Storage: Store samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow the rate of oxidation.
-
-
-
Potential Cause 2: Photodegradation. The sample may have been exposed to light.
-
Recommended Action:
-
Light Protection: Always store the compound in amber vials or containers wrapped in aluminum foil.
-
Controlled Lighting: Conduct experimental manipulations under yellow light or with minimized light exposure.
-
Confirmation: To confirm photosensitivity, perform a controlled photostability study as outlined in the protocol section below.
-
-
Problem 2: Significant loss of parent compound in a formulation buffered at an acidic or alkaline pH.
-
Potential Cause: pH-Dependent Hydrolysis. Your specific derivative likely contains a functional group (e.g., an ester, amide, or glycosidic bond) that is being cleaved under the tested pH conditions.[5]
-
Recommended Action:
-
pH Stability Profile: Conduct a systematic study by preparing solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10).
-
Analysis: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method.
-
Identify Optimal pH: Plot the percentage of remaining parent compound against pH to determine the pH range of maximum stability. This information is critical for formulation development.
-
-
Problem 3: Inconsistent results or rapid degradation when mixing the API with excipients for formulation.
-
Potential Cause: Drug-Excipient Incompatibility. The excipients are not inert and are chemically reacting with your this compound derivative.[13][14][15] Common culprits include reactive impurities like peroxides in polymers (e.g., povidone) or the inherent reactivity of the excipient itself.[16]
-
Recommended Action:
-
Systematic Compatibility Study: Perform a drug-excipient compatibility study. This involves mixing your API with individual excipients (typically in a 1:1 or other relevant ratio) and storing the blends under accelerated conditions (e.g., 40°C/75% RH).[15]
-
Analytical Evaluation: Analyze the samples at set time points (e.g., 1, 2, and 4 weeks) by HPLC to quantify degradant formation and by techniques like Differential Scanning Calorimetry (DSC) to detect physical interactions.
-
Excipient Selection: Select only those excipients that show no significant interaction with your API.[13]
-
-
API: this compound Derivative X; Conditions: 40°C/75% RH for 4 weeks.
| Excipient | Ratio (API:Excipient) | Physical Appearance | Total Degradants (%) |
| Lactose Monohydrate | 1:1 | No change | 0.8% |
| Microcrystalline Cellulose | 1:1 | No change | 0.5% |
| Povidone K30 | 1:1 | Slight yellowing | 5.2% |
| Magnesium Stearate | 20:1 | No change | 1.1% |
| Croscarmellose Sodium | 1:1 | No change | 0.9% |
Visualized Workflows and Pathways
Diagram 1: Potential Degradation Pathways
References
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Atmospheric oxidation of indene initiated by OH radical in the presence of O2 and NO: A mechanistic and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijrpp.com [ijrpp.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. Chapter 6 – Excipient Compatibility | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies for Overcoming the Low Reactivity of the 6-Methoxy-1H-indene Core
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the synthetic challenges associated with the 6-methoxy-1H-indene core. This guide is structured to provide practical, in-depth solutions to common reactivity issues encountered during the functionalization of this valuable scaffold. As a privileged structure in medicinal chemistry, understanding and overcoming its inherent reactivity patterns is crucial for the successful development of novel therapeutics.[1]
Understanding the Reactivity of this compound
The this compound molecule presents a unique set of challenges due to the electronic and steric interplay of its constituent parts. The methoxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. However, this activation is not always straightforward, and the desired regioselectivity can be difficult to achieve. The fused cyclopentene ring also influences the reactivity of the aromatic system.
This guide will address common issues in key reaction classes and provide troubleshooting strategies and detailed protocols to enhance your success.
Part 1: Troubleshooting Guide for Common Synthetic Transformations
This section is designed in a question-and-answer format to directly address specific problems you may encounter in the lab.
Electrophilic Aromatic Substitution: Poor Regioselectivity and Low Yields
Question: "I'm attempting a Vilsmeier-Haack formylation on this compound, but I'm getting a mixture of products with low overall yield. How can I improve the regioselectivity and conversion?"
Answer: This is a common challenge. The methoxy group in the 6-position directs electrophilic attack to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy group are C5 and C7. The C5 position is generally more sterically hindered. Therefore, the primary challenge is to selectively functionalize the C7 position.
Causality and Strategic Solutions:
The Vilsmeier-Haack reaction utilizes a bulky electrophile (the Vilsmeier reagent), which can be sensitive to steric hindrance.[2] The low reactivity can also be attributed to the relatively mild electrophilicity of the Vilsmeier reagent when reacting with moderately activated systems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formylation.
Recommended Protocol: Directed ortho-Metalation (DoM) for C7-Formylation
Directed ortho-metalation (DoM) is a powerful strategy to achieve high regioselectivity in the functionalization of substituted arenes. The methoxy group acts as a directing metalation group (DMG), facilitating deprotonation at the adjacent C7 position by an organolithium base.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of TMEDA: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) to the solution and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq., 2.5 M in hexanes) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching with Electrophile: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-formyl-6-methoxy-1H-indene.
Friedel-Crafts Acylation: Catalyst Deactivation and Poor Conversion
Question: "My Friedel-Crafts acylation of this compound with acetyl chloride and AlCl₃ is giving very low conversion. What's going wrong?"
Answer: The low conversion in Friedel-Crafts acylations of methoxy-containing compounds is often due to the strong complexation of the Lewis acid catalyst (e.g., AlCl₃) with the oxygen atom of the methoxy group. This deactivates both the catalyst and the substrate.
Causality and Strategic Solutions:
The lone pairs on the methoxy oxygen act as a Lewis base, forming a stable complex with the Lewis acidic catalyst. This reduces the catalytic activity and the electron-donating ability of the methoxy group.
Troubleshooting and Optimization:
| Problem | Potential Cause | Suggested Solution | Rationale |
| Low Conversion | Catalyst sequestration by the methoxy group. | Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid acid catalyst (e.g., zeolites).[3] | Milder Lewis acids have a lower affinity for the methoxy oxygen, allowing for catalytic turnover. |
| Side Reactions | Strong Lewis acid promoting polymerization or decomposition. | Employ a less aggressive Lewis acid or lower the reaction temperature. | Reduces the likelihood of unwanted side reactions. |
| Poor Regioselectivity | Competing directing effects. | Consider a DoM approach followed by quenching with an acylating agent. | Provides superior regiocontrol for acylation at the C7 position. |
Recommended Protocol: Friedel-Crafts Acylation with a Milder Lewis Acid
-
Reaction Setup: To a stirred suspension of anhydrous zinc chloride (ZnCl₂) (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.).
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the product by column chromatography.
Part 2: FAQs for Advanced Synthetic Strategies
This section provides answers to frequently asked questions regarding more advanced functionalization techniques.
Q1: How can I introduce an aryl or vinyl group at a specific position of the this compound core?
A1: Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation. The general strategy involves first introducing a halogen (e.g., bromine or iodine) or a boronic ester at the desired position, followed by a Suzuki or Sonogashira coupling.
Workflow for C-C Bond Formation via Cross-Coupling:
Caption: C-C bond formation strategies.
Q2: Are there methods for direct C-H functionalization of the this compound core without pre-functionalization?
A2: Yes, transition metal-catalyzed C-H activation is a rapidly developing field that allows for the direct formation of C-C and C-heteroatom bonds. For the this compound core, palladium-catalyzed C-H arylation could be a viable strategy. The methoxy group can act as a directing group, favoring functionalization at the C7 position.
General Considerations for Pd-Catalyzed C-H Arylation:
-
Catalyst: Pd(OAc)₂ or other Pd(II) sources are commonly used.
-
Ligand: The choice of ligand is crucial and can influence reactivity and selectivity. Phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.
-
Oxidant: These reactions typically require an oxidant to regenerate the active Pd(II) catalyst.
-
Directing Group: The methoxy group can serve as a native directing group, although its directing ability might be weaker than more traditional directing groups.
Q3: I am struggling with steric hindrance when trying to introduce a bulky substituent at the C7 position. What can I do?
A3: Steric hindrance at the C7 position, which is ortho to the fused ring system, can be a significant hurdle. Here are a few strategies to overcome this:
-
Use of Smaller Reagents: If possible, choose a smaller, less sterically demanding version of your reagent.
-
Longer Reaction Times and Higher Temperatures: These conditions can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions.
-
Alternative Catalytic Systems: For cross-coupling reactions, using catalysts with bulky ligands can sometimes promote reductive elimination and improve yields for sterically hindered substrates.
-
Change in Synthetic Strategy: Consider a multi-step approach where a smaller functional group is first introduced and then elaborated into the desired bulky substituent.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key transformations discussed in this guide.
Protocol 1: Regioselective Bromination at the C7 Position via DoM
Objective: To synthesize 7-bromo-6-methoxy-1H-indene as a key intermediate for cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi)
-
1,2-Dibromoethane
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add TMEDA (1.2 eq.) and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq.) and stir at -78 °C for 1.5 hours.
-
Add a solution of 1,2-dibromoethane (1.5 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography to yield 7-bromo-6-methoxy-1H-indene.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-6-methoxy-1H-indene
Objective: To synthesize a 7-aryl-6-methoxy-1H-indene derivative.
Materials:
-
7-Bromo-6-methoxy-1H-indene
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
2 M aqueous Na₂CO₃ solution
-
Toluene and Ethanol (3:1 mixture)
Procedure:
-
In a round-bottom flask, combine 7-bromo-6-methoxy-1H-indene (1.0 eq.), the arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add the toluene/ethanol solvent mixture, followed by the 2 M Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Method Refinement for Scaling Up 6-Methoxy-1H-indene Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indene. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable intermediate. Instead of a rigid protocol, we offer a dynamic resource structured around the practical challenges and critical decision-making points encountered during lab-scale development and large-scale production. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively.
Synthetic Strategy Overview: The Indanone Reduction-Dehydration Pathway
The synthesis of this compound is most reliably and scalably achieved via a two-step sequence starting from 6-methoxy-1-indanone. This pathway is favored for its use of readily available starting materials, high-yielding transformations, and avoidance of complex organometallic reagents that can complicate scale-up.[1] The core strategy involves the reduction of the indanone to the corresponding indanol, followed by an acid-catalyzed dehydration to form the target alkene.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable starting material for this synthesis?
The preferred starting material is 6-methoxy-1-indanone. It is a stable, crystalline solid that is commercially available and can be prepared through methods like intramolecular Friedel-Crafts reactions.[2][3] Its well-defined structure provides a direct and high-yielding route to the desired product without the regiochemical ambiguities that can arise from other starting points.
Q2: For Step 1 (Reduction), which reducing agent is recommended for scale-up?
For the reduction of 6-methoxy-1-indanone to 6-methoxy-indan-1-ol, sodium borohydride (NaBH₄) is the reagent of choice.
-
Expertise & Experience: While more powerful hydrides like lithium aluminum hydride (LAH) would also be effective, NaBH₄ offers significant advantages in a production environment. It is cheaper, less hazardous, stable in protic solvents like ethanol or methanol, and the reaction quench and workup are significantly safer and simpler. The selectivity of NaBH₄ for ketones in the presence of other functional groups is excellent, minimizing side-product formation.
Q3: What are the most critical parameters to control during the Step 2 (Dehydration) reaction?
The acid-catalyzed dehydration of 6-methoxy-indan-1-ol is the most sensitive step. The critical parameters are:
-
Choice of Acid Catalyst: A non-nucleophilic, moderately strong acid is ideal. p-Toluenesulfonic acid (p-TsOH) is highly recommended as it is an easily handled solid and is less prone to causing charring than strong mineral acids like sulfuric acid.
-
Temperature Control: The reaction requires heat to proceed, but excessive temperatures (>150°C) can lead to polymerization and decomposition of the indene product, resulting in a dark, tarry crude mixture and low yields.
-
Water Removal: The dehydration is an equilibrium reaction. To drive it to completion, the water produced must be removed from the reaction mixture as it forms. A Dean-Stark apparatus is the standard and most effective method for this on a larger scale.
Q4: The final product, this compound, appears to darken over time. How should it be stored?
Indenes are susceptible to oxidation and polymerization, processes that are often accelerated by air, light, and residual acid.[4] For long-term stability, the purified product should be stored under an inert atmosphere (nitrogen or argon), in an amber vial or container to protect it from light, and at reduced temperatures (refrigerated or frozen). The addition of a radical inhibitor like BHT (butylated hydroxytoluene) at a low concentration (e.g., 100-200 ppm) can also significantly prolong its shelf life.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Decision-making flowchart for troubleshooting common synthesis issues.
Problem: My ketone reduction (Step 1) is incomplete or shows low yield.
-
Plausible Cause: The most common issue is the quality or stoichiometry of the sodium borohydride. NaBH₄ can slowly decompose upon storage, especially if exposed to moisture. Another possibility is inefficient stirring on a larger scale, leading to poor mixing.
-
Solution:
-
Validate Reagent: Use a fresh bottle of NaBH₄ or titrate an older batch to determine its active hydride content.
-
Stoichiometry: While theoretically 0.25 equivalents are needed, it is standard practice to use 1.0 to 1.5 equivalents on a large scale to ensure a practical reaction rate and drive the reaction to completion.
-
Controlled Addition: Add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the ketone in methanol or ethanol. This controls the initial exotherm from the reaction of the hydride with the solvent and the ketone.
-
Monitor Conversion: Track the reaction's progress using Thin Layer Chromatography (TLC). The indanol product will have a different Rf value than the starting indanone. The reaction is typically complete within 1-2 hours after addition.
-
Problem: The dehydration reaction (Step 2) is slow, incomplete, or gives a poor yield.
-
Plausible Cause: This points to inefficient water removal, insufficient catalyst activity, or a reaction temperature that is too low.
-
Solution:
-
System Integrity: Ensure your Dean-Stark setup is efficient. The solvent (typically toluene or xylene) should be refluxing vigorously enough to carry water vapor into the trap. Ensure there are no leaks in the glassware.
-
Catalyst Loading: For a 1 mole scale reaction, 0.5-2 mol% of p-TsOH is usually sufficient. If the reaction stalls, a small additional charge of the catalyst can be added, but be cautious as too much acid can promote polymerization.
-
Azeotropic Solvent: Toluene is a good choice as it forms an azeotrope with water and refluxes at a temperature (111 °C) suitable for the dehydration without causing excessive decomposition.
-
Mechanism Insight: The reaction proceeds via protonation of the alcohol, followed by loss of water to form a secondary carbocation, which then loses a proton to form the alkene.[5] Driving the equilibrium by removing water is crucial for achieving high conversion.
-
Problem: The crude product from the dehydration step is a dark brown or black tar.
-
Plausible Cause: This is a classic sign of product polymerization or decomposition, almost always caused by overly harsh acidic conditions or excessive heat. The indene product, being an electron-rich alkene, is prone to acid-catalyzed polymerization.
-
Solution:
-
Reduce Temperature: Ensure the reaction pot temperature does not significantly exceed the boiling point of the solvent.
-
Minimize Acid Exposure: As soon as monitoring (GC or TLC) shows complete consumption of the indanol, cool the reaction and proceed with the workup immediately. Do not let the reaction heat for extended periods after completion.
-
Neutralizing Workup: Quench the reaction by washing the organic layer with a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This removes the acid catalyst and prevents further degradation during purification.
-
Purification Method: Purify the product via vacuum distillation. This is superior to chromatography for this molecule on a large scale, as the acidic nature of silica gel can also cause decomposition of the product on the column.
-
Refined Scale-Up Protocols
These protocols are designed for a nominal 100g scale of the final product, incorporating best practices for safety, efficiency, and purity.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles | Equivalents | Density (g/mL) |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 125 | 0.77 | 1.0 | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 11.6 | 0.31 | 0.4 | - |
| Methanol (Solvent) | CH₃OH | 32.04 | 1000 mL | - | - | 0.792 |
| p-Toluenesulfonic Acid | C₇H₈O₃S·H₂O | 190.22 | 2.2 | 0.011 | 0.015 | - |
| Toluene (Solvent) | C₇H₈ | 92.14 | 800 mL | - | - | 0.867 |
Protocol 1: Reduction of 6-Methoxy-1-indanone
-
Setup: In a 2L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 6-methoxy-1-indanone (125 g, 0.77 mol) and methanol (1000 mL).
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve sodium borohydride (11.6 g, 0.31 mol) in 200 mL of cold water (prepare this solution just before use). Add this solution slowly via the addition funnel to the cooled ketone slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting ketone spot has disappeared.
-
Quench: Carefully cool the flask back to 0-5 °C. Slowly add 2M HCl (~200 mL) to quench the excess NaBH₄ and neutralize the mixture to pH ~7. Be cautious of hydrogen gas evolution.
-
Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The remaining aqueous slurry will contain the solid product. Add 500 mL of water and 500 mL of ethyl acetate. Stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer twice more with 250 mL of ethyl acetate.
-
Drying: Combine the organic extracts, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 6-methoxy-indan-1-ol as a white to off-white solid. The crude product is typically of sufficient purity for the next step. Expected yield: 120-125 g (95-99%).
Protocol 2: Dehydration of 6-Methoxy-indan-1-ol
-
Setup: Assemble a 2L flask with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and a heating mantle with a temperature controller.
-
Charging Reagents: Charge the flask with the crude 6-methoxy-indan-1-ol from the previous step (~125 g), p-toluenesulfonic acid monohydrate (2.2 g, 0.011 mol), and toluene (800 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-4 hours, or until no more water is collected and TLC/GC analysis indicates full conversion of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 200 mL of saturated sodium bicarbonate solution, and then 200 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude this compound as a yellow to amber oil.
-
Purification: Purify the crude oil by vacuum distillation [boiling point approx. 114-116 °C at 0.2 mmHg, similar to related structures] to afford the final product as a colorless to pale yellow oil.[6] Expected yield: 95-105 g (82-91% over this step).
References
- 1. Indanone synthesis [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Identifying and characterizing impurities in 6-Methoxy-1H-indene samples
Technical Support Center: 6-Methoxy-1H-indene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this compound. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and structures of impurities in this compound?
Impurities in this compound can originate from several stages of the manufacturing process and storage.[1][2] Understanding these sources is the first step in developing a robust analytical control strategy.
-
Organic Impurities: These are the most common and can be further categorized:
-
Starting Materials & Intermediates: Unreacted precursors from the synthetic route. For instance, in a synthesis involving Friedel-Crafts acylation followed by reduction and cyclization, precursors like methoxybenzene or succinic anhydride could be present.[3]
-
By-products: Compounds formed from side reactions during synthesis. Isomeric impurities, such as other methoxy-substituted indenes, can be formed if reaction conditions are not precisely controlled.
-
Degradation Products: this compound can degrade upon exposure to light, heat, or oxidative conditions. Potential degradation pathways include oxidation of the indene ring or cleavage of the methoxy group.
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[4]
-
-
Inorganic Impurities: These typically arise from the manufacturing process and include catalysts (e.g., heavy metals), salts, and filter aids.[4][5]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification steps that are not completely removed.[1]
A summary of potential impurity types is provided in the table below.
| Impurity Category | Potential Sources | Examples |
| Organic | Synthesis, Degradation | Starting materials, by-products, isomers, oxidation products |
| Inorganic | Manufacturing Process | Residual catalysts (e.g., Pd, Rh), inorganic salts, heavy metals |
| Residual Solvents | Synthesis, Purification | Toluene, Methanol, Dichloromethane, Hexanes |
Q2: What are the primary analytical techniques for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying non-volatile organic impurities.[2] A reversed-phase HPLC method with UV detection is typically the first choice due to its robustness and ability to separate compounds with varying polarities.[2][6]
-
Gas Chromatography (GC): Ideal for the analysis of volatile organic impurities, especially residual solvents.[1][7] Headspace GC coupled with a Flame Ionization Detector (FID) is standard for residual solvent analysis, while GC-Mass Spectrometry (GC-MS) is used for the identification of unknown volatile impurities.[7][8]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight and structural information, which is critical for identifying unknown impurities.[1][9][10] High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in structure elucidation.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[5][10] While less sensitive than MS, it provides unambiguous structural information.
Q3: How do I develop a robust HPLC method for separating this compound from its impurities?
Developing a stability-indicating HPLC method requires a systematic approach to optimize the separation of all potential impurities from the main compound and each other.
A typical starting point for method development for an aromatic compound like this compound would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][13][14]
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). If co-elution is an issue, consider a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[6]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. The acid helps to control the ionization of silanol groups on the column, improving peak shape.[6]
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is a common first choice.
-
-
Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and the number of impurities present.
-
Optimization:
-
Adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient around the elution time of key impurities is often effective.
-
If peak shape is poor (e.g., tailing), adjust the pH of the mobile phase or try a different column chemistry.
-
Optimize the column temperature (e.g., 30-40 °C) to improve efficiency and reproducibility.
-
-
Wavelength Selection: Use a Diode Array Detector (DAD) to analyze the UV spectra of the main peak and impurities. Select a wavelength that provides a good response for all components of interest.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15]
Q4: What are the regulatory guidelines for reporting and controlling impurities?
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. The key guideline is ICH Q3A(R2): Impurities in New Drug Substances .[16][17]
This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.
| Threshold | Definition | Typical Limit (for max. daily dose ≤ 2g/day) |
| Reporting | The level above which an impurity must be reported in a regulatory submission.[18] | ≥ 0.05% |
| Identification | The level above which the structure of an impurity must be determined.[4] | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification | The level above which an impurity's biological safety must be established.[4][18] | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
Any impurity level exceeding the qualification threshold requires toxicological data to demonstrate its safety.[18] It is crucial to consult the most current version of the ICH guidelines for specific requirements.[16][19]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
The appearance of an unknown peak is a common and critical issue that requires a systematic investigation.[20] The goal is to determine the peak's identity and source.
Workflow for Identifying an Unknown HPLC Peak
Step-by-Step Troubleshooting:
-
Verify the Source: First, inject a blank (mobile phase). If the peak is present, it could be a "ghost peak" from solvent contamination, system carryover, or the mobile phase itself.[21][22]
-
Gather Initial Spectroscopic Data:
-
UV Spectrum: Use a Diode Array Detector (DAD) to obtain the UV spectrum of the unknown peak. Comparing it to the spectrum of this compound can indicate if it is a related compound.[20]
-
LC-MS Analysis: This is the most critical step. An LC-MS analysis will provide the molecular weight of the unknown.[9][20] High-resolution MS (HRMS) is preferable as it provides the elemental composition, significantly narrowing down potential structures.[11]
-
-
Propose a Structure: Based on the molecular weight, fragmentation pattern from MS/MS, and knowledge of the synthetic process, propose a likely structure.[23]
-
Confirmation: The final step is to confirm the proposed structure. This is typically done by obtaining or synthesizing a reference standard of the proposed impurity and confirming that its retention time and mass spectrum match the unknown peak in a co-injection (spiking) experiment.[9][23]
Q2: My main peak is showing significant tailing in my reversed-phase HPLC method. What are the common causes and solutions?
Peak tailing, where the back half of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy.[24] It is often caused by secondary interactions between the analyte and the stationary phase.
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Basic analytes can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing. | Lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic, phosphoric, or trifluoroacetic acid (TFA) to suppress silanol ionization.[6] Use a column with high-purity silica and robust end-capping. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[22][24] | Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Buildup of strongly retained compounds on the column frit or head can create active sites. Voids can also form in the column bed over time.[21][22] | Flush the column with a strong solvent (e.g., isopropanol). If a void is suspected, try reverse-flushing the column (check manufacturer's instructions). If the problem persists, replace the column. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[25] | Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly made to minimize dead volume. |
Q3: My GC-MS analysis for volatile impurities shows a noisy baseline. What are the potential causes and solutions?
A noisy baseline in GC-MS reduces sensitivity and can make the detection of trace-level impurities difficult.
-
Contaminated Carrier Gas: The carrier gas (typically Helium or Hydrogen) may be contaminated with air, moisture, or hydrocarbons.
-
Solution: Ensure high-purity gas is used. Install or replace gas purifiers (moisture, oxygen, and hydrocarbon traps) on the carrier gas line.
-
-
Septum Bleed: Small particles from the injection port septum can break off and enter the system, or the septum material can outgas at high temperatures.
-
Solution: Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance. Lower the injection port temperature if possible.
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising and noisy baseline.
-
Solution: Ensure the column is not heated above its maximum recommended temperature. Condition the column according to the manufacturer's instructions before use.
-
-
Contamination in the GC System or MS Source: Residual sample material or oil from vacuum pumps can contaminate the injector, column, or MS ion source.
-
Solution: Perform regular maintenance. Clean the injection port liner and the MS ion source. Check for backstreaming from the vacuum pump.
-
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. soeagra.com [soeagra.com]
- 3. Indene synthesis [organic-chemistry.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ijrti.org [ijrti.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Peak identification by LC/MS: Automation versus analyst [manufacturingchemist.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. jpharmsci.com [jpharmsci.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. jpionline.org [jpionline.org]
- 20. sgs.com [sgs.com]
- 21. uhplcs.com [uhplcs.com]
- 22. mastelf.com [mastelf.com]
- 23. Identification of an unknown extraneous contaminant in pharmaceutical product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
A Comparative Guide to the Bioactivity of 6-Methoxy-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The 1H-indene core, a privileged structure, has garnered significant attention due to its presence in a variety of biologically active compounds. The introduction of a methoxy group at the 6-position of this scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties, making 6-methoxy-1H-indene a promising starting point for the development of new therapeutic agents. This guide provides a comparative analysis of the bioactivity of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by available experimental data and detailed protocols.
The Significance of the this compound Scaffold
The indene ring system is a versatile scaffold found in various pharmacologically active molecules. The addition of a methoxy group at the 6-position can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the methoxy group can engage in specific hydrogen bond interactions with biological targets, potentially increasing binding affinity and selectivity. This strategic substitution has been explored to modulate the bioactivity of the indene core, leading to the discovery of derivatives with promising therapeutic potential.
Anticancer Activity: Targeting Cell Proliferation and Angiogenesis
Several studies have highlighted the potential of indene derivatives as anticancer agents, with mechanisms often involving the disruption of microtubule dynamics.
Tubulin Polymerization Inhibition
A key mechanism of action for many anticancer indene derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
One study on dihydro-1H-indene derivatives identified a potent compound, 12d , which demonstrated significant antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[1] This compound was found to inhibit tubulin polymerization by binding to the colchicine site.[1] While not all derivatives in this study featured a 6-methoxy group, the structure-activity relationship (SAR) data indicated that methoxy substitutions on the indene core were crucial for activity.[1] For instance, changing a trimethoxy substitution pattern to a dimethoxy or a hydroxy-methoxyphenyl group led to a significant decrease in antiproliferative activity.[1]
Another class of related compounds, 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, also function as tubulin polymerization inhibitors. One derivative, 3g , exhibited potent antiproliferative activity across six cancer cell lines with IC50 values in the low micromolar to sub-micromolar range.[2] This highlights the importance of the methoxy-substituted phenyl ring in interacting with the tubulin protein.
Table 1: Comparative Anticancer Activity of Indene and Indole Derivatives
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 12d | Dihydro-1H-indene | K562 | 0.028 | Tubulin Polymerization Inhibition | [1] |
| H22 | 0.068 | ||||
| Hela | 0.078 | ||||
| A549 | 0.087 | ||||
| 3g | 1H-Indole | A375 | 0.57 | Tubulin Polymerization Inhibition | [2] |
| MDA-MB-231 | 1.61 | ||||
| B16-F10 | 1.69 | ||||
| MCF-7 | 2.94 | ||||
| HeLa | 6.10 | ||||
| A549 | 6.30 | ||||
| 5a | 9-Methoxy-11H-indeno[1,2-c]quinolin-11-one | H460 (Lung) | 3.47 (GI50) | DNA Intercalation, Apoptosis Induction | [3] |
| 5b | 9-Methoxy-11H-indeno[1,2-c]quinolin-11-one | H460 (Lung) | 3.39 (GI50) | DNA Intercalation, Apoptosis Induction | [3] |
DNA Intercalation and Apoptosis Induction
Structurally related 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives have also been investigated for their anticancer properties. Compounds 5a and 5b , which are 6-alkylamine substituted derivatives, demonstrated potent growth inhibition with mean GI50 values of 3.47 µM and 3.39 µM, respectively.[3] Their mechanism of action involves DNA intercalation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases, including cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.
While direct studies on the COX-2 inhibitory activity of this compound derivatives are limited, research on structurally similar compounds provides valuable insights. For instance, a study on indolizine derivatives, designed as bioisosteres of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, identified compounds with potent COX-2 inhibitory activity.[4] One such compound, a 7-methoxyindolizine derivative, exhibited a COX-2 IC50 of 5.84 µM, which was more potent than indomethacin (IC50 = 6.84 µM).[4] This suggests that the methoxy group can contribute favorably to COX-2 inhibition.
Furthermore, a review on recent developments in COX-2 inhibitors highlighted that derivatives with a methoxy group on a benzene ring were often more active than their unsubstituted counterparts.[5]
Table 2: Comparative COX-2 Inhibitory Activity of Methoxy-Substituted Heterocycles
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Reference |
| 7-Methoxyindolizine | Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 | [4] |
| 1,5-Diaryl-substituted tetrazole | Compound 45 | 2.0 | [5] |
| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | 2.35 | [6] |
| 1,3-Dihydro-2H-indolin-2-one | Compound 9h | 2.42 | [6] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a method to screen this compound derivatives for their ability to inhibit the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
This compound derivatives (dissolved in DMSO)
-
Selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of COX-2 enzyme and the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and either the test compound or the positive control.
-
Enzyme Addition: Add the COX-2 enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Combating Bacteria and Fungi
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Methoxy-substituted heterocyclic compounds have shown promise in this area.
A study on pyrazoline derivatives demonstrated that the presence of a methoxy group on the phenyl ring enhanced antibacterial activity against several bacterial strains, including S. aureus and E. faecalis.[7] For instance, a para-methoxy substitution on the B ring of the pyrazoline scaffold improved activity against P. aeruginosa, E. faecalis, and B. subtilis.[7]
More directly relevant, a 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, exhibited promising antifungal activity.[8] This suggests that the 6-methoxy indole/indene scaffold could be a valuable template for developing new antifungal agents.
Table 3: Comparative Antimicrobial Activity of Methoxy-Substituted Compounds
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline | Compound 24 | S. aureus | 32 | [7] |
| E. faecalis | 32 | [7] | ||
| Pyrazoline | Compound 5 | C. albicans | 64 | [7] |
| Quaternized 10-methoxycanthin-6-one | Compound 6p | R. solanacearum | 3.91 | [9] |
| P. syringae | 3.91 | [9] | ||
| Quaternized 10-methoxycanthin-6-one | Compound 6t | R. solanacearum | 3.91 | [9] |
| P. syringae | 3.91 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
The available evidence suggests that the this compound scaffold is a valuable starting point for the design of novel bioactive compounds. Derivatives of this and structurally related cores have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The methoxy group appears to play a crucial role in modulating the biological activity, likely through enhancing lipophilicity and participating in key interactions with biological targets.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at other positions of the indene ring. This will enable a more comprehensive understanding of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for specific biological targets. Further mechanistic studies are also warranted to fully elucidate the pathways through which these compounds exert their therapeutic effects. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the development of the next generation of indene-based therapeutics.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. turkjps.org [turkjps.org]
- 8. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Comparative Guide to 6-Methoxy-1H-indene in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential often leads us to revisit and re-evaluate existing chemical scaffolds. The 6-methoxy-1H-indene core, a seemingly simple bicyclic aromatic system, has emerged as a privileged scaffold, demonstrating remarkable versatility in the design of potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the this compound scaffold, validating its utility in drug discovery through experimental data and objective comparisons with alternative molecular frameworks. We will delve into its applications in neurodegenerative diseases and oncology, providing detailed experimental protocols and elucidating the underlying signaling pathways.
The Rationale Behind a Privileged Scaffold: Unpacking the Merits of this compound
The indene framework, a fusion of a benzene and a cyclopentadiene ring, offers a unique combination of rigidity and conformational flexibility, a desirable trait in drug design. The introduction of a methoxy group at the 6-position significantly influences its electronic properties and metabolic stability, often enhancing its drug-like characteristics. This seemingly minor substitution can lead to profound effects on binding affinity and selectivity for target proteins.
Our exploration will focus on two key therapeutic areas where the this compound scaffold has shown considerable promise:
-
Neurodegenerative Diseases: Primarily as a foundational structure for acetylcholinesterase (AChE) inhibitors in the management of Alzheimer's disease.
-
Oncology: As a versatile core for the development of tubulin polymerization inhibitors and protein kinase inhibitors.
Comparative Analysis I: Acetylcholinesterase Inhibition for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to cognitive decline.[1] Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of symptomatic treatment.[2] The indanone moiety, a close relative of indene, is famously present in the FDA-approved drug Donepezil.[1]
The this compound Scaffold vs. Alternative AChE Inhibitor Scaffolds
To objectively assess the performance of the indene scaffold, we compare it with other well-established backbones for AChE inhibition.
| Scaffold | Exemplar Compound | Target | IC50 (µM) | Citation(s) |
| Indene-hydrazide | Compound SD-30 | AChE | 13.86 ± 0.163 | [3] |
| Coumarin | Osthole derivative 4m | AChE | >1 (68.8% inhibition at 1 µM) | [4] |
| Tetrahydroacridine | Tacrine | AChE | ~0.1-0.2 | [1] |
| Benzoxazolone | Benzoxazolone derivative 131 | AChE | 0.00057 | [4] |
Analysis: While the presented indene-hydrazide derivative (SD-30) shows moderate micromolar inhibition of AChE, it's important to note that this is a single example, and further optimization of the indene core can lead to more potent compounds.[3] The comparison highlights the diversity of scaffolds capable of inhibiting AChE, with some, like the benzoxazolone derivative, exhibiting exceptionally high potency.[4] However, potency is not the sole determinant of a successful drug; factors such as selectivity, bioavailability, and toxicity are equally critical. The indene scaffold offers a favorable balance of these properties, making it an attractive starting point for the design of new AChEIs.
Experimental Workflow: Synthesis and Evaluation of Indene-based AChE Inhibitors
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives as AChE inhibitors.
A common synthetic route starts from the more readily available 6-methoxy-1-indanone.
Step 1: Reduction of 6-Methoxy-1-indanone to this compound
-
Dissolve 6-methoxy-1-indanone in a suitable solvent such as anhydrous toluene.
-
Add a reducing agent, for example, diisobutylaluminium hydride (DIBAL-H), dropwise at room temperature.
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
Hydrolyze the reaction mixture by adding it dropwise to a solution of aqueous sulfuric acid (e.g., 25 wt%) at an elevated temperature (e.g., 70°C).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]
Step 2: Functionalization of the this compound Scaffold
Further derivatization can be achieved through various organic reactions, such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, or metal-catalyzed cross-coupling reactions, to introduce diverse substituents and build a library of compounds for screening.[6][7]
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[8]
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
-
Procedure:
-
In a 96-well plate, add the buffer solution, test compound at various concentrations, and the AChE enzyme.
-
Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
Measure the absorbance of the yellow product at a wavelength of 412 nm at regular intervals using a microplate reader.
-
The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Comparative Analysis II: Tubulin Polymerization Inhibition for Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[9] The indene scaffold has been incorporated into compounds that inhibit tubulin polymerization by binding to the colchicine site.[9][10]
The this compound Scaffold vs. Alternative Tubulin Polymerization Inhibitors
Here, we compare the efficacy of an indene-based tubulin inhibitor with other known inhibitors that target the colchicine binding site.
| Scaffold | Exemplar Compound | Target | IC50 (µM) for Tubulin Polymerization Inhibition | Citation(s) |
| Dihydro-1H-indene | Compound 12d | Tubulin | 3.24 | [10][11] |
| Benzocyclooctene | Compound 23 | Tubulin | < 5 | [2] |
| Chalcone | Chalcone oxime derivative 47 | Tubulin | 1.6 | [11] |
| Combretastatin | Combretastatin A-4 (CA-4) | Tubulin | ~1-2 | [11] |
Analysis: The dihydro-1H-indene derivative 12d demonstrates potent inhibition of tubulin polymerization, with an IC50 value in the low micromolar range, comparable to the well-established inhibitor Combretastatin A-4.[10][11] This underscores the potential of the indene scaffold in the design of effective anticancer agents. The modular nature of the indene core allows for systematic modifications to optimize potency and other pharmacological properties.[8][10]
Experimental Workflow: Synthesis and Evaluation of Indene-based Tubulin Inhibitors
The synthesis of these compounds often involves a multi-step process.
-
Starting Material: A substituted propanoic acid, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid.
-
Cyclization: Intramolecular Friedel-Crafts acylation to form the indanone ring.
-
Functionalization: Introduction of various substituents on the indanone core.
-
Reduction: Reduction of the ketone and/or other functional groups to yield the final dihydro-1H-indene derivatives.[8]
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents:
-
Purified tubulin protein
-
GTP (guanosine triphosphate)
-
Polymerization buffer
-
Test compounds
-
Fluorescent reporter dye that binds to microtubules
-
-
Procedure:
-
Incubate the test compound with purified tubulin in the polymerization buffer.
-
Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitor the increase in fluorescence over time as the reporter dye incorporates into the newly formed microtubules.
-
The rate of fluorescence increase is proportional to the rate of tubulin polymerization.
-
Calculate the IC50 value of the compound for the inhibition of tubulin polymerization.[10][11]
-
Signaling Pathways Modulated by Indene-Based Compounds
The therapeutic effects of this compound derivatives can be attributed to their modulation of key cellular signaling pathways.
PI3K/Akt/mTOR Pathway in Neurodegenerative Diseases
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[12][13][14][15][16] In neurodegenerative diseases, dysregulation of this pathway can lead to neuronal cell death.[12][13][14][15][16] Some indene-based compounds may exert their neuroprotective effects by modulating this pathway, promoting neuronal survival.
Caption: The PI3K/Akt/mTOR signaling pathway in neuronal survival.
Ras/Raf/MEK/ERK Pathway in Cancer
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][17][] Its aberrant activation is a hallmark of many cancers.[9][10][17][] Tubulin polymerization inhibitors, including those based on the indene scaffold, can indirectly affect this pathway by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: The Ras/Raf/MEK/ERK pathway and the impact of tubulin inhibitors.
Conclusion
The this compound scaffold represents a validated and highly promising starting point for the discovery of new drugs targeting a range of diseases. Its synthetic tractability and favorable physicochemical properties, combined with its demonstrated efficacy in modulating key biological targets, solidify its status as a privileged scaffold in medicinal chemistry. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field, empowering the rational design and development of the next generation of indene-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. Indene synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A critical kinase cascade in neurological disorders: PI3K, Akt and mTOR - ProQuest [proquest.com]
- 15. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 16. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Indene Scaffold in Oncology: A Comparative Guide to 6-Methoxy-1H-indene and Other Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology research, the indene scaffold has emerged as a privileged structure, giving rise to a diverse array of derivatives with potent and varied anticancer activities. From tubulin polymerization inhibitors to modulators of key signaling pathways, indene-based compounds represent a fertile ground for the discovery of novel therapeutics. This guide provides an in-depth comparison of 6-methoxy-1H-indene and other notable indene derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform and guide future research and development efforts.
The Versatility of the Indene Core in Anticancer Drug Design
The rigid, bicyclic framework of the indene moiety, consisting of a benzene ring fused to a cyclopentene ring, provides an excellent platform for the rational design of therapeutic molecules. This structural rigidity allows for precise spatial orientation of various substituents, facilitating targeted interactions with biological macromolecules. The diverse chemical handles on the indene core have been exploited to develop compounds that interfere with fundamental processes of cancer cell proliferation and survival.
A Tale of Two Mechanisms: Tubulin Inhibition vs. Signal Pathway Modulation
The anticancer activities of indene derivatives can be broadly categorized into two major mechanisms: disruption of microtubule dynamics and modulation of oncogenic signaling pathways. This guide will delve into representative compounds from each category, providing a comparative analysis of their efficacy and mode of action.
Part 1: Methoxy-Substituted Indenes as Tubulin Polymerization Inhibitors
A significant class of anticancer indene derivatives exerts its cytotoxic effects by interfering with the dynamics of microtubule assembly. Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[1] Compounds that disrupt microtubule polymerization are potent inducers of cell cycle arrest, typically at the G2/M phase, leading to mitotic catastrophe and apoptosis.[2][3]
The Case of this compound and its Analogs
While detailed mechanistic studies on this compound are limited, early research has indicated its potential as an anticancer agent. Studies on benzylideneindenes with oxygen-containing substituents on the indene ring have shown that methoxy-substituted indenes, including a 6-methoxy derivative, are active against Walker 256 tumors. This suggests that the methoxy group at the 6-position is a viable substitution for anticancer activity.
More recent and extensive research has focused on more complex methoxy-substituted dihydro-1H-indene derivatives, which have demonstrated potent tubulin polymerization inhibitory activity.[4]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of methoxy-indene derivatives is highly dependent on the position and number of methoxy groups.[5][6] For many tubulin inhibitors, a trimethoxyphenyl moiety is a key pharmacophore that interacts with the colchicine-binding site on β-tubulin.[4] In a series of dihydro-1H-indene derivatives, a 4,5,6-trimethoxy substitution on the indene core was found to be crucial for potent antiproliferative activities.[4] Changing the trimethoxy pattern to a dimethoxy or a hydroxy-methoxy pattern led to a significant decrease in activity, highlighting the importance of the specific methoxylation pattern for optimal binding to tubulin.[4]
Featured Derivative: Compound 12d - A Potent Dihydro-1H-indene Tubulin Inhibitor
A standout example from recent literature is a dihydro-1H-indene derivative, referred to as compound 12d, which features a 4,5,6-trimethoxy indene core.[4] This compound has demonstrated remarkable potency against a panel of cancer cell lines.
Experimental Data Summary: Compound 12d
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.028 |
| A549 | Non-small Cell Lung Cancer | 0.087 |
| PC-3 | Prostate Cancer | 0.035 |
| MDA-MB-231 | Triple-negative Breast Cancer | 0.064 |
| Data sourced from Xu et al., 2023.[4] |
Mechanism of Action:
Compound 12d was found to inhibit tubulin polymerization by binding to the colchicine site.[4] This disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[4]
-
Anti-angiogenic and Anti-metastatic Effects: Disruption of the cytoskeleton also interferes with cell migration and the formation of new blood vessels.[4]
Signaling Pathway of Tubulin Polymerization Inhibitors
The inhibition of tubulin polymerization triggers a complex signaling cascade that culminates in apoptotic cell death. A key event is the activation of the spindle assembly checkpoint (SAC), which arrests the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged activation of the SAC can lead to the activation of apoptotic signaling pathways.
Part 2: Indene Derivatives as Modulators of Oncogenic Signaling
Beyond direct interference with the cytoskeleton, certain indene derivatives exert their anticancer effects by modulating specific signaling pathways that are frequently dysregulated in cancer.
Sulindac: A Non-Steroidal Anti-inflammatory Drug (NSAID) with Anticancer Properties
Sulindac is an FDA-approved NSAID that has demonstrated chemopreventive effects, particularly in colorectal cancer.[7][8] Its anticancer activity is primarily attributed to its sulfide metabolite, sulindac sulfide.[7][9] While sulindac can inhibit cyclooxygenase (COX) enzymes, a significant portion of its anticancer effects are COX-independent.[7][10]
Mechanism of Action:
Sulindac sulfide inhibits cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG).[7][9] This activation of the cGMP/PKG pathway subsequently suppresses the Wnt/β-catenin signaling pathway, which is a critical driver of proliferation in many cancers, including colorectal cancer.[9]
Experimental Data Summary: Sulindac Sulfide
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | ~75 |
| HT29 | Colon Cancer | ~83 |
| Caco2 | Colon Cancer | ~80 |
| Data sourced from Tinsley et al., 2011.[9] |
Signaling Pathway of Sulindac Sulfide
The anticancer mechanism of sulindac sulfide involves a multi-step signaling cascade that ultimately leads to the suppression of genes that promote cell proliferation.
Indacaterol: A COPD Drug with Emerging Anticancer Potential
Indacaterol is a long-acting β2-adrenergic agonist used for the management of chronic obstructive pulmonary disease (COPD).[11] Recent studies have unveiled its unexpected antitumor activity, particularly in non-small cell lung cancer (NSCLC).[11]
Mechanism of Action:
The anticancer mechanism of indacaterol is linked to its ability to bind to and inhibit the glucose transporter 1 (GLUT1).[11] Cancer cells often exhibit increased glucose uptake and glycolysis to fuel their rapid proliferation, a phenomenon known as the Warburg effect. By inhibiting GLUT1, indacaterol can disrupt cancer cell metabolism, leading to reduced viability, proliferation, and invasion.[11]
Experimental Data Summary: Indacaterol
Preliminary experiments have shown that indacaterol significantly inhibits the viability, migration, and invasion of NSCLC cell lines such as H1299, A549, and H460.[11] The combination of indacaterol with immune checkpoint inhibitors has shown synergistic inhibitory effects on NSCLC cells.[11]
Part 3: Experimental Protocols for the Evaluation of Indene Derivatives
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anticancer properties of indene derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram: MTT Assay
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indene derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the indene derivative at the desired concentration and for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of novel anticancer compounds.[9]
Step-by-Step Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the indene derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at the end of the treatment period.
-
Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Harvest tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The indene scaffold has proven to be a remarkably versatile platform for the development of novel anticancer agents. Methoxy-substituted indenes, exemplified by potent tubulin polymerization inhibitors, and other derivatives like sulindac and indacaterol that modulate key oncogenic signaling pathways, showcase the broad therapeutic potential of this chemical class.
While significant progress has been made, the exploration of the full potential of indene derivatives is far from complete. Further research into the structure-activity relationships of simple derivatives like this compound is warranted to provide a more complete understanding of the fundamental contributions of the indene core and its substituents to anticancer activity. The development of derivatives with dual mechanisms of action, such as those that both inhibit tubulin polymerization and modulate a specific signaling pathway, could lead to more effective and durable therapeutic responses.
The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued investigation and development of indene-based compounds as the next generation of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of methoxy groups on the antiproliferative effects of [Fe(III)(salophene-OMe)Cl] complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats | MDPI [mdpi.com]
- 9. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From COPD to cancer: indacaterol’s unexpected role in combating NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Inhibition: Profiling GDC-2394 Against Established Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease therapeutics, the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome has emerged as a pivotal target.[1][2][3] Its aberrant activation is a key driver in a host of pathologies, including autoinflammatory disorders, cardiovascular diseases, and neurodegenerative conditions.[4][5] This guide provides a comparative analysis of GDC-2394, a novel investigational inhibitor with an indene-related core, against two established anti-inflammatory drugs, Anakinra and Colchicine, in the context of NLRP3 inflammasome pathway modulation.
The NLRP3 Inflammasome: A Central Mediator of Inflammation
The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation by a wide array of stimuli, orchestrates a potent inflammatory response.[1][5] Its activation is a two-step process: a "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through receptors like TLR4, leads to the upregulation of NLRP3 and pro-inflammatory cytokines.[1][5] A second "activation" signal, such as ATP, crystalline uric acid, or other cellular stressors, triggers the assembly of the inflammasome complex.[4][5] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[1][6] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which are potent pyrogenic cytokines that drive inflammation.[1][6]
Signaling Pathway of NLRP3 Inflammasome Activation
Caption: Canonical NLRP3 inflammasome activation pathway and points of therapeutic intervention.
Mechanisms of Action: A Comparative Overview
GDC-2394 is a potent and selective NLRP3 inhibitor.[2][7][8] It directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[2] This targeted approach aims to specifically quell NLRP3-driven inflammation without broader immunosuppressive effects.
Anakinra (Kineret®) is a recombinant interleukin-1 receptor antagonist (IL-1Ra).[9][10][11] It functions downstream of inflammasome activation by competitively inhibiting the binding of IL-1α and IL-1β to the IL-1 type I receptor (IL-1RI).[10][11][12][13] By blocking this final step in the IL-1 signaling cascade, Anakinra effectively mitigates the pro-inflammatory effects of IL-1, regardless of its source.[11][12]
Colchicine is an anti-inflammatory agent with a long history of use in conditions like gout.[14][15] Its mechanism of action in the context of the NLRP3 inflammasome is indirect.[16] Colchicine inhibits microtubule polymerization, a process that is understood to be necessary for the spatial arrangement of cellular components that facilitates NLRP3 inflammasome assembly.[14][17][18] By disrupting the cellular scaffolding, colchicine prevents the efficient activation of the inflammasome.[17][18]
Comparative Efficacy: In Vitro and In Vivo Data
| Feature | GDC-2394 | Anakinra | Colchicine |
| Primary Target | NLRP3 | IL-1 Receptor | Tubulin |
| NLRP3 Selectivity | Direct and Selective[2][8] | Not applicable (downstream target) | Indirect and Non-selective[16] |
| In Vitro Potency | Inhibition of ASC speck formation (IC50 = 0.048 µM in THP-1 cells) | Not directly applicable for NLRP3 inhibition | Indirect inhibition of NLRP3 activation |
| In Vivo Efficacy | Reduced paw swelling and pain in a rat model of gouty arthritis. Dose-dependent decrease in peritoneal IL-1β in a mouse peritonitis model.[2] | Effective in treating various inflammatory conditions, including rheumatoid arthritis and CAPS.[9][11] | Effective in the treatment of gout and other inflammatory diseases.[14][15] |
Experimental Protocol: ASC Speck Formation Assay
A key method for quantifying NLRP3 inflammasome activation is the apoptosis-associated speck-like protein containing a CARD (ASC) speck formation assay.[19][20][21] Upon inflammasome activation, ASC molecules polymerize into a large, single structure known as a "speck," which can be visualized by microscopy or quantified by flow cytometry.[19][20][21]
Workflow for ASC Speck Formation Assay via Confocal Microscopy
Caption: A generalized workflow for the ASC speck formation assay.
Step-by-Step Methodology:
-
Cell Culture: THP-1 monocytes stably expressing a fluorescently tagged ASC protein are seeded in imaging plates and allowed to adhere.[22]
-
Priming (Signal 1): The cells are primed with a TLR4 agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[23]
-
Inhibitor Treatment: The primed cells are pre-incubated with the test inhibitor (e.g., GDC-2394) at various concentrations for a defined period.[16]
-
Activation (Signal 2): An NLRP3 activator, such as nigericin (a potassium ionophore), is added to the cells to induce inflammasome assembly.[16][23]
-
Imaging: The cells are visualized using confocal microscopy to identify the formation of ASC specks, which appear as a single, bright fluorescent aggregate in the cytoplasm of activated cells.[21][22]
-
Quantification: The percentage of cells containing an ASC speck is determined across different inhibitor concentrations to calculate an IC50 value, representing the potency of the inhibitor.
Discussion and Future Perspectives
The development of direct NLRP3 inhibitors like GDC-2394 represents a significant advancement in the pursuit of targeted anti-inflammatory therapies. By acting directly on the inflammasome, such compounds offer the potential for high specificity and potency, as demonstrated by the low nanomolar IC50 of GDC-2394 in the ASC speck formation assay. This contrasts with the indirect and broader mechanisms of older drugs like colchicine. While Anakinra is highly effective, its mechanism is downstream of inflammasome activation, blocking the effects of IL-1 produced by various inflammasomes and other sources.
However, the journey of GDC-2394 also highlights the challenges in drug development. Despite promising preclinical efficacy and favorable pharmacokinetics, its clinical development was halted due to observations of drug-induced liver injury in a Phase 1 trial.[24] This underscores the critical importance of thorough safety profiling for this class of inhibitors and the need to understand the on- and off-target effects that may contribute to toxicity.
Future research in this area will likely focus on developing NLRP3 inhibitors with improved safety profiles. The indene-related scaffold and similar heterocyclic systems may still hold promise, but medicinal chemistry efforts will need to prioritize not only potency but also metabolic stability and the avoidance of reactive metabolite formation. A deeper understanding of the structural determinants of NLRP3 inhibition and toxicity will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Development of GDC-2394 - a potent and selective NLRP3 inhibitor - American Chemical Society [acs.digitellinc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Anakinra - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]
- 15. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. explorationpub.com [explorationpub.com]
- 19. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 21. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 22. adipogen.com [adipogen.com]
- 23. mdpi.com [mdpi.com]
- 24. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Methoxy-1H-indene: A Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two distinct synthetic methodologies for obtaining 6-Methoxy-1H-indene, a valuable scaffold in medicinal chemistry and materials science. By presenting side-by-side experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific research and development needs.
Introduction: The Significance of the this compound Scaffold
The indene framework is a core structural motif in numerous biologically active compounds and functional materials. The methoxy-substituted variant, this compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents and molecular probes. Its utility stems from the versatile reactivity of the indene ring system, which allows for further functionalization and elaboration into more complex molecular architectures. The development of efficient and reliable synthetic routes to this key intermediate is therefore of paramount importance to the chemical and pharmaceutical industries.
This guide will critically evaluate two primary synthetic pathways to this compound, starting from the common precursor, 6-methoxy-1-indanone. The first is a classical two-step approach involving reduction followed by dehydration, while the second explores a more direct conversion using the Shapiro reaction.
Method 1: The Two-Step Reduction and Dehydration Pathway
This widely employed strategy involves the initial reduction of the ketone functionality in 6-methoxy-1-indanone to the corresponding alcohol, 6-methoxy-1-indanol. This intermediate is then subjected to acid-catalyzed dehydration to yield the desired this compound. This approach is favored for its reliability and the use of common, relatively inexpensive reagents.
Causality of Experimental Choices
The choice of sodium borohydride as the reducing agent is predicated on its mild nature and high selectivity for ketones in the presence of other functional groups. Unlike more powerful reducing agents like lithium aluminum hydride, sodium borohydride reactions can be safely conducted in protic solvents such as methanol or ethanol, simplifying the experimental setup and workup procedures.
For the subsequent dehydration step, an acid catalyst is essential to protonate the hydroxyl group of the alcohol, transforming it into a good leaving group (water). p-Toluenesulfonic acid (p-TSA) is a common choice due to its solid form, which makes it easy to handle, and its strong acidity in organic solvents. The removal of water, often achieved by azeotropic distillation with a solvent like toluene, drives the equilibrium towards the formation of the alkene product.
Experimental Workflow: Reduction and Dehydration
Caption: Workflow for the two-step synthesis of this compound.
Method 2: The Shapiro Reaction Pathway
The Shapiro reaction offers a more direct route from a ketone to an alkene, bypassing the need for a separate reduction step. This reaction proceeds through a tosylhydrazone intermediate, which upon treatment with a strong base, eliminates nitrogen gas to form a vinyllithium species that can be quenched to yield the alkene.
Causality of Experimental Choices
This method is chosen for its potential to be more step-economical than the reduction-dehydration sequence. The formation of the tosylhydrazone is typically a high-yielding reaction. The critical step is the double deprotonation of the tosylhydrazone with a strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-butyllithium or methyllithium), to generate the dianion. The subsequent elimination of lithium p-toluenesulfinate and nitrogen gas is an irreversible process that drives the reaction to completion. The choice of quenching agent (e.g., water or methanol) determines the final protonation of the vinyllithium intermediate.
Experimental Workflow: Shapiro Reaction
Caption: Workflow for the Shapiro reaction synthesis of this compound.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for the two synthetic routes, based on typical experimental outcomes reported in the literature for similar transformations.
| Parameter | Method 1: Reduction-Dehydration | Method 2: Shapiro Reaction |
| Starting Material | 6-Methoxy-1-indanone | 6-Methoxy-1-indanone |
| Key Reagents | Sodium borohydride, p-Toluenesulfonic acid | p-Toluenesulfonylhydrazide, n-Butyllithium |
| Number of Steps | 2 | 2 (can be a one-pot procedure) |
| Typical Overall Yield | 70-85% | 60-75% |
| Reaction Conditions | Mild to moderate (0°C to reflux) | Cryogenic to moderate (-78°C to reflux) |
| Scalability | Generally good | Can be challenging due to the use of organolithiums |
| Safety Considerations | Flammable solvents, corrosive acid | Pyrophoric organolithium reagents, cryogenic temperatures |
| Key Advantages | Reliable, uses common reagents, generally higher yielding | More direct, avoids a separate reduction step |
| Key Disadvantages | Two distinct reaction setups required | Requires strictly anhydrous conditions and handling of pyrophoric reagents |
Experimental Protocols
Method 1: Reduction of 6-Methoxy-1-indanone and Dehydration of 6-Methoxy-1-indanol
Step 1: Reduction of 6-Methoxy-1-indanone to 6-Methoxy-1-indanol
-
To a solution of 6-methoxy-1-indanone (1.0 eq) in methanol at 0°C (ice bath), sodium borohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford crude 6-methoxy-1-indanol, which can be used in the next step without further purification.
Step 2: Dehydration of 6-Methoxy-1-indanol to this compound
-
A solution of crude 6-methoxy-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is heated until no more water is collected in the Dean-Stark trap.
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Method 2: Shapiro Reaction of 6-Methoxy-1-indanone
Step 1: Formation of 6-Methoxy-1-indanone Tosylhydrazone
-
A mixture of 6-methoxy-1-indanone (1.0 eq) and p-toluenesulfonylhydrazide (1.1 eq) in ethanol is heated to reflux for 2-4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to give the tosylhydrazone.
Step 2: Olefination to this compound
-
To a stirred suspension of the tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (argon or nitrogen), n-butyllithium (2.2 eq) is added dropwise.
-
The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours, during which time nitrogen evolution is observed.
-
The reaction is carefully quenched with water at 0°C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Conclusion and Recommendations
Both the two-step reduction-dehydration sequence and the Shapiro reaction provide viable synthetic routes to this compound from 6-methoxy-1-indanone.
The reduction-dehydration method is generally recommended for its robustness, higher overall yields, and the use of more common and less hazardous reagents. This makes it particularly suitable for larger-scale synthesis and for laboratories that are not equipped for handling pyrophoric materials.
The Shapiro reaction , while potentially more step-economical, presents greater challenges in terms of handling and reaction conditions. The requirement for strictly anhydrous conditions and the use of pyrophoric organolithium reagents necessitate specialized equipment and handling techniques. However, for small-scale synthesis where avoiding a separate reduction step is advantageous, the Shapiro reaction remains a valuable alternative.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and expertise in handling sensitive reagents. This guide provides the foundational data and protocols to make an informed decision.
A Comparative Analysis of 6-Methoxy-1H-indene Analogs: Binding Affinity and Structure-Activity Relationships Across Diverse Biological Targets
In the landscape of medicinal chemistry, the privileged 1H-indene scaffold has served as a versatile template for the design of novel therapeutic agents. The strategic introduction of a methoxy group at the 6-position of this bicyclic structure has been shown to significantly influence the binding affinity and selectivity of these analogs towards a variety of biological targets. This guide provides a comparative study of the binding affinity of 6-Methoxy-1H-indene analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. Our audience of researchers, scientists, and drug development professionals will find a synthesis of data from studies on key targets including monoamine transporters, dopamine and serotonin receptors, protein kinases, and tubulin.
The Versatility of the this compound Scaffold: A Gateway to Diverse Pharmacological Activity
The this compound core structure presents a unique combination of lipophilicity, aromaticity, and conformational rigidity that makes it an attractive starting point for ligand design. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, thereby modulating interactions with target proteins. This has led to the exploration of this compound analogs in a wide range of therapeutic areas, from central nervous system disorders to oncology and infectious diseases.
Comparative Binding Affinity Analysis
The following sections detail the binding affinities of various this compound analogs against several key biological targets. The data is presented to facilitate a comparative understanding of how structural modifications to the core scaffold impact biological activity.
Monoamine Transporter Inhibition: The Case of Indatraline Analogs
Indatraline, a non-selective monoamine transporter inhibitor, has been the subject of derivatization to explore the impact of methoxy substitution on its binding affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. A study on methoxy derivatives of indatraline revealed that the position of the methoxy group is critical for both potency and selectivity.[1][2]
| Compound | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Indatraline | Unsubstituted | High | High | High |
| 13a | 4-Methoxy | High | Lower | Lower |
| 13c | 6-Methoxy | Reasonable | Highest | Highest |
| Other Analogs | Other Methoxy positions | Lower | Lower | Lower |
| Table 1: Comparative binding affinities of methoxy-substituted indatraline analogs for monoamine transporters. The 6-methoxy derivative (13c) demonstrated the highest affinity for both SERT and NET, while retaining reasonable affinity for DAT.[1][2] |
These findings underscore the importance of the 6-methoxy substitution for achieving high affinity at SERT and NET, suggesting that this position may be oriented towards a key interaction site within these transporters.
Dopamine D3 Receptor Antagonism: A Focus on Selectivity
While not strictly 1H-indene analogs, compounds containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, which shares structural similarities, have been investigated as selective dopamine D3 receptor (D3R) antagonists.[3][4][5] These studies provide valuable insights into the role of the methoxy group in achieving D3R selectivity over the closely related D2 receptor (D2R).
One study identified a compound (compound 7) featuring the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group that displayed high D3R affinity and over 40-fold selectivity versus the σ2 receptor.[3] Docking studies revealed that the D3R versus D2R selectivity is influenced by interactions with the extracellular loop 2 (ECL2) of the D3R.[3][4] The presence of the 6-methoxy group, in conjunction with a neighboring hydroxyl group, was found to be advantageous for D3R affinity and selectivity.[3]
Serotonin 5-HT6 Receptor Ligands: The Importance of the Indene Core
The indene framework has also been utilized to develop ligands for the serotonin 5-HT6 receptor, a target of interest for cognitive disorders. Studies on N-(inden-5-yl)sulfonamides have shown that the indene scaffold itself is a key contributor to binding affinity. While a 6-methoxy substitution was not explicitly detailed in the available abstract, the research highlights that even structurally abbreviated N-(inden-5-yl)sulfonamides, without extensive side chains, can exhibit significant affinity (Ki values ≥ 43 nM), indicating the foundational role of the indene core in receptor recognition.[6]
Kinase Inhibition: Targeting DYRK1A
In the realm of kinase inhibition, 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives have been investigated as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[7][8] Notably, the introduction of a methoxy group at the 5-position of the indenone ring (compound 4e) resulted in a potent inhibitor with an IC50 of 52 nM for DYRK1A.[7][8] This was a significant finding, as it was the only active derivative in its specific sub-series that did not possess a hydroxyl group, highlighting the favorable contribution of the methoxy substituent to inhibitory activity.[7]
Antitubercular and Anticancer Activity: Tubulin Polymerization Inhibition
The this compound scaffold has also been explored for its potential in treating infectious diseases and cancer. A series of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxy alkyl amines exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with MIC values between 1.56 and 6.25 µg/ml.[9]
Furthermore, dihydro-1H-indene derivatives have been designed as inhibitors of tubulin polymerization, a validated anticancer strategy.[10][11][12] One study found that a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was crucial for potent antiproliferative activity.[12] A specific derivative, compound 12d, which incorporates this core, was identified as a potent tubulin polymerization inhibitor with IC50 values in the nanomolar range (0.028–0.087 µM) against four cancer cell lines.[10][12] This compound was found to bind to the colchicine site on tubulin, induce G2/M cell cycle arrest, and promote apoptosis.[10][12]
Experimental Methodologies: A Guide to Determining Binding Affinity
The determination of binding affinity is a cornerstone of drug discovery. Below are detailed, step-by-step methodologies for key experiments relevant to the targets discussed.
Radioligand Binding Assay for GPCRs (e.g., Dopamine and Serotonin Receptors)
This protocol provides a generalized framework for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D3 or 5-HT6)
-
Radioligand (e.g., [3H]-spiperone for D3 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Test compounds (this compound analogs) at various concentrations
-
Non-specific binding control (a high concentration of a known, non-labeled ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle control
-
Radioligand (at a concentration near its Kd)
-
Cell membranes
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinase Inhibition Assay (e.g., for DYRK1A)
This protocol describes a common method for assessing the inhibitory activity of compounds against a protein kinase.
Materials:
-
Recombinant kinase (e.g., DYRK1A)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA)
-
Test compounds (this compound analogs)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent like Kinase-Glo®)
-
384-well plates
-
Plate reader (e.g., luminometer or fluorescence reader)
Procedure:
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the kinase and its substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The collective data provides several key SAR insights for the this compound scaffold:
-
Positional Importance of the Methoxy Group: The binding affinity and selectivity of this compound analogs are highly dependent on the position of the methoxy group. For indatraline analogs, the 6-position is optimal for SERT and NET affinity.[1][2] In the case of DYRK1A inhibitors, a 5-methoxy group on the indenone ring was shown to be highly effective.[7][8]
-
The Role of the Methoxy Group in Receptor Interactions: The methoxy group can act as a hydrogen bond acceptor and influence the electronic landscape of the molecule, facilitating key interactions within the binding pockets of target proteins. This is evident in the docking studies of dopamine D3 receptor ligands, where the methoxy group contributes to the overall binding pose and selectivity.[3][4]
-
The Indene Core as a Privileged Scaffold: The indene framework consistently serves as a solid foundation for ligand design, providing a rigid structure that can be appropriately decorated with functional groups to achieve desired pharmacological activities.[6]
-
Multi-methoxy Substitution for Enhanced Potency: In the context of tubulin polymerization inhibitors, multiple methoxy substitutions on the indene ring, as seen in the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, can lead to a significant increase in potency.[12]
Future research in this area should focus on the systematic exploration of substitutions at other positions of the this compound scaffold to further refine selectivity and potency. The synthesis of focused libraries of analogs for screening against panels of related targets will be crucial for developing compounds with improved therapeutic profiles. Moreover, advanced computational studies, such as molecular dynamics simulations, can provide deeper insights into the binding modes of these analogs and guide the rational design of next-generation inhibitors.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful template for the development of potent and selective ligands for a diverse array of biological targets. The comparative analysis presented in this guide highlights the critical role of the 6-methoxy substituent in modulating binding affinity and selectivity. The provided experimental protocols offer a practical foundation for researchers to assess the activity of their own novel this compound analogs. By leveraging the structure-activity relationships discussed herein, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indene-based frameworks targeting the 5-HT6 serotonin receptor: ring constraint in indenylsulfonamides using cyclic amines and structurally abbreviated counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Validation of 6-Methoxy-1H-indene Purity
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 6-Methoxy-1H-indene, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity is not merely a quality metric; it is a critical determinant of the final drug product's safety, stability, and performance. The presence of even trace-level impurities can lead to unforeseen side reactions, the formation of toxic by-products, or a reduction in therapeutic efficacy.[1][2]
This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the robust validation of this compound purity. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, ensuring a self-validating and regulatory-compliant approach in line with International Council for Harmonisation (ICH) guidelines.[3][4][5]
Understanding the Impurity Landscape
Before selecting an analytical technique, one must first consider the potential impurity profile of this compound. Impurities can arise from various sources and are broadly categorized as organic, inorganic, or residual solvents.[2] For this compound, potential organic impurities may include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates & By-products: Compounds formed from side reactions or incomplete reactions, such as isomeric variants (e.g., 4- or 5-Methoxy-1H-indene) or related indene structures.[6]
-
Degradation Products: Impurities formed during storage or exposure to light, heat, or reactive agents.
A comprehensive validation strategy must be capable of separating, identifying, and quantifying this diverse array of potential contaminants.
Core Analytical Techniques: A Comparative Analysis
The two workhorses of purity analysis for organic molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is dictated by the physicochemical properties of the analyte and its expected impurities, primarily volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates like this compound.[2][7] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind Method Choices:
-
Stationary Phase: A reversed-phase C18 column is the logical first choice. The non-polar, aromatic structure of this compound will interact strongly with the hydrophobic C18 chains, providing good retention and allowing for effective separation from more polar or significantly less polar impurities.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically employed. A gradient elution, where the organic solvent concentration is increased over time, is crucial for impurity profiling. It ensures that early-eluting, highly polar impurities are well-resolved while also enabling the elution of late-eluting, highly non-polar impurities within a reasonable timeframe.
-
Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector for this application. It not only quantifies the analyte and impurities but also provides UV spectra for each peak. This is invaluable for peak tracking, assessing peak purity, and offering preliminary identification of unknown impurities by comparing their spectra to that of the main component.[8]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 270 nm (a wavelength where the methoxy-indene chromophore is expected to absorb strongly), with spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the reference standard.
-
-
System Suitability (A Self-Validating Check):
-
Before sample analysis, inject the reference standard solution five times.
-
The Relative Standard Deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plate count should be ≥ 2500.
-
Rationale: Meeting these criteria provides documented evidence that the chromatographic system is performing adequately for the intended analysis on that day.[10]
-
Gas Chromatography (GC)
GC is an exceptionally powerful technique for separating volatile and semi-volatile compounds with high resolution. It is ideal for detecting residual solvents and volatile organic impurities that may be present in the this compound sample.[11][12]
Causality Behind Method Choices:
-
Stationary Phase: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5 or equivalent), is a versatile choice. It provides excellent separation for a wide range of analytes based on their boiling points and, to a lesser extent, their polarity.
-
Detector: A Flame Ionization Detector (FID) is excellent for quantification due to its wide linear range and near-universal response to organic compounds. For unambiguous identification, coupling the GC to a Mass Spectrometer (MS) is the definitive approach, providing both retention time and a mass spectrum (a molecular fingerprint) for each impurity.[13][14]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-500.
-
-
Standard and Sample Preparation:
-
Stock Solution (10 mg/mL): Accurately weigh ~100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane.
-
Working Solution (1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with Dichloromethane.
-
-
System Suitability:
-
Inject a standard mixture containing known potential volatile impurities and the main analyte.
-
Verify the resolution between critical pairs of compounds.
-
Confirm the signal-to-noise ratio for a low-level standard to ensure adequate sensitivity.
-
Comparative Performance Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Ideal for Detecting | Non-volatile or thermally labile impurities, isomers, high molecular weight by-products. | Volatile and semi-volatile impurities, residual solvents, low molecular weight by-products.[12] |
| Advantages | - Wide applicability- Non-destructive- Robust and reproducible quantitative analysis. | - High separation efficiency/resolution- Excellent sensitivity (FID)- Definitive identification with MS. |
| Disadvantages | - Lower resolution for highly volatile compounds- Higher solvent consumption. | - Not suitable for non-volatile or thermally labile compounds- Sample must be vaporized. |
| Typical LOD/LOQ | ~0.01% / ~0.03% (relative to a 1 mg/mL main peak) | ~0.001% / ~0.003% (relative to a 1 mg/mL main peak) |
| Linearity (R²) | > 0.999 | > 0.999 |
Spectroscopic Techniques for Structural Elucidation
While chromatography separates and quantifies, spectroscopy identifies. For an ironclad validation, especially when dealing with a non-compendial reference standard or unknown impurities, spectroscopic analysis is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[15][16] A combination of ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) can fully assign the structure of this compound, confirming its identity and distinguishing it from potential isomers. It is the cornerstone for characterizing a primary reference standard.[17][18]
-
Mass Spectrometry (MS): When coupled with a chromatographic inlet (GC-MS or LC-MS), MS provides the molecular weight of impurities.[8][19] The fragmentation pattern observed in the mass spectrum offers crucial clues to the impurity's structure, allowing for confident identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further narrowing down the possibilities for an unknown's identity.[11]
An Integrated Strategy for Purity Validation
A robust purity validation is not a single method but an integrated strategy where techniques are used orthogonally to build a complete picture of the sample.
This workflow demonstrates a self-validating system. The initial HPLC and GC screens provide the primary purity data. Any unknown peaks trigger a deeper investigation using hyphenated techniques (LC-MS) and definitive structural analysis (NMR). Once identified, these impurities can be quantified accurately, leading to a highly reliable and defensible purity value. The use of a well-characterized reference standard is central to this entire process, serving as the benchmark for both identification (retention time) and quantification.[20][21]
Conclusion
Validating the purity of this compound is a multi-faceted task that requires more than a single analytical method. A combination of high-performance chromatographic techniques—HPLC for non-volatile analytes and GC for volatile impurities and solvents—provides the necessary separation and quantification power. This must be supported by spectroscopic methods, primarily NMR and MS, for the unambiguous identification of the main component and any unknown impurities. By employing an integrated, orthogonal approach grounded in the principles of method validation and system suitability, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- 1. lcms.cz [lcms.cz]
- 2. biotech-spain.com [biotech-spain.com]
- 3. particle.dk [particle.dk]
- 4. fda.gov [fda.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. wjarr.com [wjarr.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. Solid-Phase Microextraction/Gas Chromatography–Time-of-Flight Mass Spectrometry Approach Combined with Network Pharmacology Analysis to Evaluate the Quality of Agarwood from Different Regions against Anxiety Disorder [mdpi.com]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. m.youtube.com [m.youtube.com]
- 19. almacgroup.com [almacgroup.com]
- 20. USP Reference Standards [usp.org]
- 21. pharmtech.com [pharmtech.com]
A Comparative Guide to 6-Methoxy-1H-indene: Unpacking the Influence of a Methoxy Substituent
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold is a valuable structural motif found in numerous natural products and biologically active molecules, serving as a cornerstone in medicinal chemistry and materials science.[1][2] Its fusion of an aromatic benzene ring with a cyclopentene ring provides a unique and versatile platform for chemical modification.[1] The strategic placement of substituents onto this core structure is a fundamental approach in drug design to modulate physicochemical properties, reactivity, and biological activity.
This guide provides an in-depth comparison between the parent 1H-indene and its derivative, 6-Methoxy-1H-indene. We will explore the profound effects of introducing a methoxy group at the 6-position, supported by an analysis of electronic effects, comparative property data, and representative experimental protocols.
The Dual Nature of the Methoxy Group: An Electronic Tug-of-War
Before delving into the specifics of this compound, it is crucial to understand the electronic influence of the methoxy (-OCH₃) group on an aromatic ring. This substituent exerts two opposing electronic effects:
-
The Mesomeric (Resonance) Effect (+M): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring.[3][4] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. This effect is generally dominant and makes the ring more reactive towards electrophiles.[3][5]
-
The Inductive Effect (-I): Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the carbon atom of the aromatic ring through the sigma (σ) bond.[3] This inductive withdrawal deactivates the ring to some extent.
In most cases, including its attachment to a benzene ring, the electron-donating resonance effect (+M) of the methoxy group outweighs its electron-withdrawing inductive effect (-I).[3][4] This net result is an "activated" aromatic system that is more susceptible to electrophilic aromatic substitution.
Visualizing Electron Donation in this compound
The resonance structures below illustrate how the methoxy group donates electron density into the indene ring system, increasing the electron density at specific positions and thereby activating the molecule for certain reactions.
Caption: Resonance delocalization in this compound.
Comparative Analysis: 1H-Indene vs. This compound
The addition of a methoxy group brings about predictable yet significant changes to the molecule's fundamental properties.
Physicochemical Properties
The table below summarizes the key physicochemical properties of both compounds, highlighting the impact of the methoxy group.
| Property | 1H-Indene | This compound | Rationale for Change |
| Molecular Formula | C₉H₈[1] | C₁₀H₁₀O[6] | Addition of a -OCH₃ group. |
| Molecular Weight | 116.16 g/mol [1][7] | 146.19 g/mol [6] | Increased mass from the added atoms. |
| Appearance | Colorless liquid[1][8] | Data not available; likely a liquid or low-melting solid. | The methoxy group can increase intermolecular forces, potentially raising the melting/boiling point. |
| Boiling Point | ~182 °C[1][8] | Data not available. | Expected to be higher than 1H-indene due to increased molecular weight and polarity. |
| Melting Point | -1.8 °C[1] | Data not available. | Likely higher than 1H-indene. |
| LogP (Octanol/Water) | 2.9 (Computed)[8] | 2.7 (Computed)[6] | The methoxy group adds polarity (oxygen atom) but also a nonpolar methyl group. The net effect here is a slight decrease in predicted lipophilicity. |
| Water Solubility | Insoluble[1][8] | Data not available. | The oxygen atom can act as a hydrogen bond acceptor, potentially leading to a marginal increase in water solubility compared to the parent hydrocarbon. |
| Acidity (pKa) | 20.1 (in DMSO)[1] | Data not available. | The electron-donating methoxy group would slightly decrease the acidity of the C-H bonds in the five-membered ring by destabilizing the resulting indenyl anion. |
Reactivity and Synthetic Applications
The primary impact of the 6-methoxy group is on the chemical reactivity of the aromatic ring.
-
1H-Indene: The benzene ring of indene undergoes standard electrophilic aromatic substitution reactions. The molecule is also known to readily polymerize and can be deprotonated at the C1 position to form the indenyl anion, a common ligand in organometallic chemistry.[1]
-
This compound: The electron-donating methoxy group strongly activates the aromatic ring towards electrophilic substitution.[5] Reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to proceed more readily than with unsubstituted indene. The methoxy group will direct incoming electrophiles primarily to the ortho (C5 and C7) positions. This directing effect is a powerful tool in synthesis for creating specifically functionalized indene derivatives. Methoxy-substituted indenes and their saturated indanone counterparts are valuable intermediates in the synthesis of various biologically active compounds.[9]
Biological and Pharmacological Implications
While data on this compound itself is limited, the influence of methoxy groups on the biological activity of small molecules is well-documented.
-
Metabolic Stability: Methoxy groups are common sites for metabolic transformation, typically undergoing O-demethylation by cytochrome P450 enzymes to form a hydroxyl group.[10] This can be a key step in either the activation or detoxification of a drug candidate.
-
Receptor Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets like enzymes or receptors.
-
Lipophilicity and Permeability: As seen in the LogP data, a methoxy group can fine-tune a molecule's lipophilicity. This is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Indene derivatives, in general, are present in many biologically active compounds, including those with analgesic and insecticidal properties.[11] The introduction of a methoxy group is a strategic modification to optimize these activities.
Experimental Protocol: Comparative Electrophilic Bromination
To empirically demonstrate the difference in reactivity, a comparative electrophilic bromination experiment can be designed. The activated ring of this compound is expected to react more rapidly than the unsubstituted 1H-indene.
Objective: To compare the rate of electrophilic bromination of 1H-Indene and this compound.
Materials and Reagents:
-
1H-Indene
-
This compound
-
Acetic Acid (glacial)
-
Bromine (Br₂) solution in acetic acid (e.g., 1 M)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Stir plates and magnetic stir bars
-
Round bottom flasks and standard glassware
Experimental Workflow Diagram
Caption: Workflow for comparative bromination experiment.
Step-by-Step Procedure:
-
Reaction Setup: In two separate flasks, prepare equimolar solutions of 1H-indene and this compound in glacial acetic acid. Cool both flasks to 0°C in an ice bath.
-
Reagent Addition: While stirring, add the bromine solution dropwise and simultaneously to both flasks. Use an equal amount of bromine solution for each reaction, typically starting with less than one equivalent to monitor the initial reaction rate.
-
Monitoring: Every 5 minutes, take a small aliquot from each reaction mixture, quench it with a drop of sodium thiosulfate solution, and spot it on a TLC plate. Elute the plate (e.g., with a hexane/ethyl acetate mixture) to monitor the disappearance of the starting material.
-
Causality and Expected Outcome: The spot corresponding to this compound is expected to disappear significantly faster than the 1H-indene spot. This is a direct consequence of the increased electron density in the aromatic ring due to the +M effect of the methoxy group, which stabilizes the intermediate carbocation formed during electrophilic attack, thereby lowering the activation energy of the reaction.
-
Workup: Once the reactions are complete (or after a set time), quench the entire mixture by pouring it into an aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Extraction and Isolation: Extract the product from the aqueous mixture using dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by NMR spectroscopy to determine the regioselectivity of the bromination and by GC-MS to confirm the product masses and assess purity. For this compound, substitution is expected primarily at the C5 and C7 positions.
Conclusion
The introduction of a methoxy group at the 6-position of the 1H-indene scaffold imparts significant and predictable changes to its properties. The dominant electron-donating resonance effect of the methoxy group activates the aromatic ring, enhancing its reactivity towards electrophiles and providing regiochemical control for further functionalization. This modification also subtly alters physicochemical properties such as polarity and lipophilicity, which are critical parameters in the context of drug development. Understanding these effects allows researchers to rationally design and synthesize novel indene derivatives with tailored chemical and biological profiles, reinforcing the importance of substituent effects as a fundamental principle in modern chemistry.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C10H10O | CID 22155588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 11. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Methoxy-1H-indene
As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to the safe and compliant management of all chemical reagents. 6-Methoxy-1H-indene, a valuable intermediate in pharmaceutical and materials science research, requires meticulous handling throughout its lifecycle, culminating in a carefully planned disposal process. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The procedures outlined herein are based on the hazardous characteristics of the parent compound, indene, and the general principles of flammable and reactive chemical waste management. The foundational principle is that improper disposal is not only a regulatory violation but a significant safety risk.
Part 1: Hazard Profile and Waste Classification
Before disposal, a thorough understanding of the chemical's hazards is paramount. This knowledge informs every subsequent handling and disposal decision. This compound, as a derivative of indene, should be handled with the assumption that it shares similar hazardous properties.
The primary hazards associated with indene, and by extension this compound, are its flammability and its potential to form explosive peroxides upon exposure to air and light[1]. The U.S. Environmental Protection Agency (EPA) classifies wastes with a flashpoint below 140°F (60°C) as ignitable hazardous waste[2].
Table 1: Hazard and Regulatory Profile
| Hazard Characteristic | Classification & Remarks | Regulatory Information |
| Flammability | Flammable liquid and vapor[3]. | EPA Hazardous Waste Code: D001 (Ignitability) [1]. |
| Aspiration Toxicity | May be fatal if swallowed and enters airways. | Requires careful handling to prevent ingestion or inhalation. |
| Reactivity | Can form explosive peroxides upon prolonged storage or exposure to air[1]. | Unopened containers are typically safe for 18 months; opened containers should not be stored for more than 12 months[1]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[3]. | Prohibits disposal into sanitary sewer systems[2][4][5]. |
This hazard profile mandates that this compound be treated as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2][6].
Part 2: Laboratory Waste Accumulation Protocol
The safe disposal process begins at the point of generation. Adherence to a systematic accumulation protocol is not merely a logistical step but a critical safety barrier.
Step-by-Step Waste Collection Procedure:
-
Container Selection:
-
Action: Select a designated hazardous waste container that is chemically compatible with this compound. Borosilicate glass or a suitable solvent-resistant plastic container is recommended.
-
Causality: Using an incompatible container, such as a metal can for acidic waste or a lightweight polyethylene jug for organic solvents, can lead to degradation, leaks, and dangerous reactions[7]. The original product container is often a suitable choice if it is in good condition[8].
-
-
Waste Segregation:
-
Action: Collect waste this compound in a dedicated container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Causality: Mixing incompatible chemicals can trigger violent reactions, while mixing non-halogenated solvents (like indene) with halogenated solvents can complicate the disposal process and significantly increase costs[8].
-
-
Proper Labeling:
-
Action: Immediately label the waste container. The label must include the words "Hazardous Waste," the full chemical name ("Waste this compound"), and an indication of the hazards (e.g., Flammable)[9]. Note the date when the first drop of waste is added (the "accumulation start date").
-
Causality: Clear, accurate labeling is a regulatory requirement under RCRA and is essential for communicating hazards to all laboratory personnel and waste handlers, preventing accidental misuse or improper handling[6][9].
-
-
Secure Accumulation:
-
Action: Keep the waste container tightly sealed except when adding waste[6]. Store it in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel[8][10]. The SAA must have secondary containment (such as a tray or tub) capable of holding the contents of the largest container[8].
-
Causality: The SAA regulation ensures that hazardous waste is managed safely in the laboratory environment prior to its removal. Secondary containment prevents spills from spreading, minimizing exposure and environmental contamination[8].
-
Part 3: Emergency Procedures for Spills
Accidents can happen despite the most stringent precautions. A clear, rehearsed spill response plan is essential.
Small-Scale Laboratory Spill Response:
-
Control & Alert: Immediately alert personnel in the area. Control all potential ignition sources—turn off hot plates, power down equipment, and extinguish any open flames[3].
-
Isolate & Ventilate: Isolate the contaminated area. If it is safe to do so, increase ventilation by opening a chemical fume hood sash.
-
Don PPE: At a minimum, wear nitrile gloves, safety goggles or a face shield, and a lab coat. For larger spills, a respirator may be necessary[11].
-
Contain & Absorb: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial solvent sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools (e.g., plastic scoops)[3]. Place the material into a suitable container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Package & Label: Seal the container holding the spill cleanup debris. Label it as "Hazardous Waste: this compound Spill Debris" and manage it through the standard hazardous waste disposal stream.
Part 4: The Formal Disposal Pathway
The journey of chemical waste from the laboratory bench to its final disposition is a regulated and documented process. The following workflow illustrates the critical steps and decision points involved.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. danielshealth.com [danielshealth.com]
- 3. fishersci.com [fishersci.com]
- 4. ishn.com [ishn.com]
- 5. triumvirate.com [triumvirate.com]
- 6. mtu.edu [mtu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. angenechemical.com [angenechemical.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 6-Methoxy-1H-indene
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 6-Methoxy-1H-indene, a specialized indene derivative. As your trusted partner in laboratory safety, we aim to deliver value beyond the product itself, ensuring your team can operate with confidence and precision. This document, structured with the practicing scientist in mind, offers a deep dive into the requisite Personal Protective Equipment (PPE), supported by established safety protocols and expert insights.
Understanding the Hazard Landscape of this compound
Core Principles of Protection: The selection of PPE is not a static checklist but a dynamic risk-based decision process. The fundamental principle is to establish multiple barriers between the researcher and the chemical, mitigating risks of inhalation, skin contact, and eye exposure. This guide is grounded in the standards set forth by the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI)[2].
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. The rationale behind each selection is detailed in the subsequent sections, providing the causal link between the hazard and the protective measure.
| Body Part | Personal Protective Equipment (PPE) | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles with side shields and a Face Shield | ANSI Z87.1 | Protects against splashes and potential vapors. A face shield provides an additional layer of protection for the entire face[2][3]. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 | Prevents skin contact with the potentially irritating compound. Double gloving is recommended for enhanced protection[2][4]. |
| Body | Flame-resistant laboratory coat | NFPA 2112 | Protects against splashes and potential flash fires due to the flammability of indene derivatives. |
| Respiratory | Use within a certified chemical fume hood | ASHRAE 110 | Engineering control to minimize inhalation of vapors. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable[1]. |
| Feet | Closed-toe, chemical-resistant shoes | ASTM F2413 | Protects feet from spills and falling objects. |
Deep Dive into PPE Selection and Use
Given the potential for this compound to cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Goggles: These should provide a complete seal around the eyes, protecting from splashes from all angles. Ensure they meet the ANSI Z87.1 standard for impact and splash resistance.
-
Face Shield: Worn in conjunction with safety goggles, a face shield offers a broader barrier of protection for the entire face against larger splashes or unforeseen reactions[3].
Direct skin contact is a primary route of exposure. The choice of glove material is critical for ensuring an effective barrier.
-
Glove Material: For aromatic compounds like this compound, nitrile or neoprene gloves are generally recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information[4][5][6][7].
-
Double Gloving: Wearing two pairs of gloves provides an added layer of safety. If the outer glove is compromised, the inner glove continues to offer protection while the outer glove is removed and replaced.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if contamination is suspected[8].
-
Flame-Resistant Lab Coat: The flammable nature of indene necessitates the use of a flame-resistant lab coat to protect against potential flash fires. Standard cotton lab coats offer minimal protection in such events.
-
Chemical Fume Hood: All manipulations of this compound should be performed within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent the inhalation of potentially harmful vapors[1]. In the event of a large spill or if work must be conducted outside of a fume hood, a risk assessment should be performed to determine the need for respiratory protection, such as an air-purifying respirator with organic vapor cartridges.
Procedural Guidance: Donning, Doffing, and Disposal
Step-by-Step PPE Protocol:
-
Preparation: Before entering the laboratory, ensure long hair is tied back and loose clothing or jewelry is secured.
-
Donning Sequence:
-
Put on closed-toe shoes.
-
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on the inner pair of chemical-resistant gloves.
-
Put on the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Put on safety goggles.
-
Put on a face shield.
-
-
Handling this compound: Conduct all work within a chemical fume hood.
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves, peeling them off from the cuff to the fingertips without touching the outer surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield, handling it by the headband.
-
Remove the safety goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain any potential contamination.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
Wash hands thoroughly with soap and water.
-
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection and Handling Workflow for this compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safe handling protocol.
Chemical Waste:
-
This compound is a non-halogenated organic compound[9][10][11][12][13].
-
All waste containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.
-
The container should be marked as "Hazardous Waste: Non-Halogenated Organic Waste" and should list this compound as a constituent[9][11].
-
Never dispose of this chemical down the drain.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Contaminated PPE:
-
All disposable PPE, including gloves, that has come into contact with this compound must be considered hazardous waste.
-
Dispose of contaminated gloves and other disposable items in a designated solid hazardous waste container.
-
Non-disposable items, such as the lab coat, should be decontaminated according to your institution's procedures. If significant contamination occurs, the item may need to be disposed of as hazardous waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. trimaco.com [trimaco.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
